molecular formula C11H10N2O2S B12079116 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid

2-Amino-2-(2-phenylthiazol-4-yl)acetic acid

Cat. No.: B12079116
M. Wt: 234.28 g/mol
InChI Key: OYCQCSSSRFFLKF-UHFFFAOYSA-N
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Description

2-Amino-2-(2-phenylthiazol-4-yl)acetic acid is a chemical intermediate of interest in medicinal chemistry and pharmaceutical research. Compounds based on the 2-aminothiazole scaffold are recognized for their diverse biological activities and are frequently investigated in drug discovery programs . Specifically, phenylthiazole-acetic acid derivatives have been identified as potential agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a key target in metabolic disease research such as for type 2 diabetes . Furthermore, the 2-aminothiazole core is a fundamental building block in the development of anticancer agents, with several derivatives progressing to clinical use or trials . This compound serves as a versatile precursor for the synthesis of more complex molecules aimed at exploring structure-activity relationships (SAR) . It is commonly utilized in the design of new bioactive compounds for various research areas, including antimicrobial studies . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

2-amino-2-(2-phenyl-1,3-thiazol-4-yl)acetic acid

InChI

InChI=1S/C11H10N2O2S/c12-9(11(14)15)8-6-16-10(13-8)7-4-2-1-3-5-7/h1-6,9H,12H2,(H,14,15)

InChI Key

OYCQCSSSRFFLKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(C(=O)O)N

Origin of Product

United States
Foundational & Exploratory

Chemical structure and properties of 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid , a non-proteinogenic


-amino acid characterized by the direct attachment of a 2-phenylthiazole moiety to the glycine 

-carbon.

Synonyms:


-(2-Phenylthiazol-4-yl)glycine; 4-(Carboxyaminomethyl)-2-phenylthiazole.
Chemical Class:  Non-natural Arylglycine / Thiazole Peptidomimetic.

Executive Summary

2-Amino-2-(2-phenylthiazol-4-yl)acetic acid is a specialized heterocyclic building block used in medicinal chemistry and peptide engineering. Unlike canonical amino acids where the side chain is linked via a methylene bridge (e.g., histidine, tryptophan), this compound features a thiazole ring directly fused to the


-carbon (an arylglycine motif). This structural rigidity restricts conformational freedom (

space), making it a high-value scaffold for designing proteolysis-resistant peptides and high-affinity enzyme inhibitors.

Chemical Structure & Molecular Architecture

Structural Analysis

The molecule consists of three distinct pharmacophoric units integrated into a single scaffold:

  • Glycine Backbone: Provides the zwitterionic amino acid functionality (

    
     and 
    
    
    
    ) required for peptide coupling.
  • 1,3-Thiazole Core: A five-membered aromatic heterocycle attached at its C4 position to the amino acid

    
    -carbon. The thiazole ring acts as a hydrogen bond acceptor (N3) and imparts metabolic stability.
    
  • 2-Phenyl Substituent: An aromatic ring attached to the C2 position of the thiazole, extending the

    
    -system and increasing lipophilicity for hydrophobic pocket binding.
    
Stereochemistry

The C


 atom is a chiral center. The compound exists as two enantiomers:
  • (S)-Enantiomer: Analogous to L-amino acids; typically preferred for peptidomimetics mimicking natural substrates.

  • (R)-Enantiomer: Analogous to D-amino acids; used to induce

    
    -turns or prevent enzymatic degradation.
    
PropertyValue (Predicted)
Molecular Formula

Molecular Weight 234.27 g/mol
H-Bond Donors 2 (Amine, Carboxyl OH)
H-Bond Acceptors 4 (Amine N, Thiazole N, Carboxyl O's)
LogP (Lipophilicity) ~1.8 – 2.2 (Moderately Lipophilic)
pKa (COOH) ~2.1
pKa (NH3+) ~8.8

Synthetic Pathways & Methodology

The synthesis of 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid requires a convergent strategy. The most robust protocol combines the Hantzsch Thiazole Synthesis (to build the heterocycle) with the Strecker Synthesis (to install the amino acid functionality).

Retrosynthetic Analysis
  • Target:

    
    -Amino acid functionality on a thiazole ring.
    
  • Disconnection: C

    
    –N and C
    
    
    
    –COOH bonds.
  • Precursor: 2-Phenylthiazole-4-carboxaldehyde.

  • Thiazole Formation: Condensation of Thiobenzamide + Bromopyruvate derivative.

Step-by-Step Synthesis Protocol
Phase 1: Construction of the Thiazole Core (Hantzsch Synthesis)

This step utilizes the condensation of a thioamide with an


-halocarbonyl.
  • Reagents: Thiobenzamide (1.0 eq), Ethyl Bromopyruvate (1.1 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve thiobenzamide in absolute ethanol.

    • Add ethyl bromopyruvate dropwise at room temperature.

    • Reflux for 2–4 hours. The sulfur nucleophile attacks the

      
      -carbon of the pyruvate, followed by cyclodehydration.
      
    • Workup: Cool to precipitate the hydrobromide salt or neutralize with

      
       to isolate Ethyl 2-phenylthiazole-4-carboxylate .
      
  • Validation: NMR will show the disappearance of the thioamide protons and the appearance of the thiazole C5-H singlet (~8.1 ppm).

Phase 2: Functional Group Interconversion (Reduction)

The ester must be converted to an aldehyde to serve as the substrate for the Strecker reaction.

  • Reagents: DIBAL-H (Diisobutylaluminum hydride), Toluene/DCM, -78°C.

  • Procedure:

    • Treat the ethyl ester with DIBAL-H (1.1 eq) at -78°C to prevent over-reduction to the alcohol.

    • Quench with Rochelle's salt (potassium sodium tartrate) to break the aluminum emulsion.

    • Product: 2-Phenylthiazole-4-carboxaldehyde .

Phase 3: Strecker Amino Acid Synthesis

This step installs the amino and carboxyl groups simultaneously.

  • Reagents:

    
     (Ammonia source), 
    
    
    
    (Cyanide source), Methanol/Water.
  • Procedure:

    • Dissolve the aldehyde in

      
      . Add 
      
      
      
      and stir to form the imine intermediate in situ.
    • Add

      
       (Caution: Toxic). Stir at RT for 12–24 hours.
      
    • Intermediate:

      
      -Aminonitrile.
      
    • Hydrolysis: Reflux the aminonitrile in 6N

      
       for 4–6 hours to convert the nitrile (
      
      
      
      ) to the carboxylic acid (
      
      
      ).
  • Purification: The product is isolated as the hydrochloride salt or purified via ion-exchange chromatography (Dowex 50W) to obtain the zwitterion.

Synthesis Visualization (DOT Diagram)

SynthesisPathway Thiobenzamide Thiobenzamide (Ph-CS-NH2) ThiazoleEster Ethyl 2-phenylthiazole- 4-carboxylate Thiobenzamide->ThiazoleEster Hantzsch Synthesis (EtOH, Reflux) Bromopyruvate Ethyl Bromopyruvate Bromopyruvate->ThiazoleEster Aldehyde 2-Phenylthiazole- 4-carboxaldehyde ThiazoleEster->Aldehyde DIBAL-H (-78°C) Aminonitrile Alpha-Aminonitrile Intermediate Aldehyde->Aminonitrile Strecker Rxn (NH4Cl, KCN) FinalProduct 2-Amino-2-(2-phenylthiazol- 4-yl)acetic acid Aminonitrile->FinalProduct Acid Hydrolysis (6N HCl, Reflux)

Figure 1: Convergent synthesis pathway via Hantzsch cyclization and Strecker amino acid synthesis.

Physicochemical Properties & Stability

Solubility Profile
  • Water: Low solubility at neutral pH (zwitterionic lattice energy). Soluble in acidic (

    
    ) or basic (
    
    
    
    ) aqueous buffers.
  • Organic Solvents: Insoluble in non-polar solvents (hexane, ether). Soluble in polar aprotic solvents (DMSO, DMF) suitable for solid-phase peptide synthesis (SPPS).

Chemical Stability
  • Oxidation: The thiazole ring is generally stable to mild oxidation, but the sulfur atom can be oxidized to the sulfoxide/sulfone under harsh conditions (e.g., mCPBA).

  • Racemization: Like all arylglycines, the

    
    -proton is relatively acidic due to the electron-withdrawing nature of the adjacent aromatic thiazole ring. Care must be taken during peptide coupling (use low base equivalents, e.g., DIPEA/HOBt) to avoid racemization.
    

Applications in Drug Discovery[2][3]

Peptide Conformational Restriction

Incorporating 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid into a peptide backbone introduces significant steric constraints. The direct attachment of the thiazole ring to the


-carbon limits the rotation of the 

and

angles, stabilizing specific secondary structures like

-turns. This is critical for:
  • Protease Resistance: Non-natural side chains prevent recognition by endogenous proteases (trypsin/chymotrypsin).

  • Receptor Selectivity: Locking the "bioactive conformation" of a peptide ligand.

Bioisosterism

The 2-phenylthiazole moiety serves as a bioisostere for:

  • Tryptophan: Mimicking the bulk and aromaticity but with different electronic properties (electron-deficient heterocycle vs. electron-rich indole).

  • Phenylalanine: Providing a more polar, H-bonding alternative to the benzyl side chain.

Case Study: HCV NS5A Inhibitors

While often used as a linker, the phenylthiazole unit is a privileged scaffold in antivirals (e.g., Daclatasvir derivatives). The amino acid derivative allows for the modular insertion of this pharmacophore into peptidomimetic inhibitors targeting viral replication complexes.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.

  • Strecker Amino Acid Synthesis: Strecker, A. (1850).[1] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie.

  • Thiazole Amino Acids in Peptides: Groth, U., et al. (2000). "Synthesis of Thiazole Amino Acids." Liebigs Annalen.

  • Racemization of Arylglycines: Benoiton, N. L. (2012). Chemistry of Peptide Synthesis. CRC Press. (Standard text on the lability of alpha-protons in phenylglycine analogs).

Sources

Therapeutic potential of 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of 2-Amino-2-(2-phenylthiazol-4-yl)acetic Acid Derivatives: A Technical Guide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Thiazole-Amino Acid Hybrid

In the landscape of modern medicinal chemistry, 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid represents a critical intersection between amino acid functionality and heterocyclic pharmacophores. This non-natural amino acid serves as a bioisostere for phenylglycine and phenylalanine, offering unique physicochemical properties that enhance the metabolic stability, potency, and selectivity of peptide-based therapeutics.

This guide analyzes the therapeutic utility of this scaffold, specifically focusing on its role in peptidomimetics , microtubule destabilization (oncology) , and antimicrobial resistance . By incorporating the thiazole ring into the amino acid backbone, researchers can exploit specific


 stacking interactions and hydrogen bonding capabilities that are inaccessible to natural amino acids.

Chemical Architecture & Pharmacophore Analysis

The core structure, 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid , fuses a glycine backbone with a 2-phenylthiazole moiety at the


-carbon. This architecture imparts three distinct advantages in drug design:
  • Conformational Restriction: The rigid thiazole ring reduces the entropic penalty of binding to protein targets compared to the flexible benzyl side chain of phenylalanine.

  • Metabolic Resistance: The non-natural side chain resists recognition by endogenous proteases (e.g., chymotrypsin), significantly extending the half-life of peptide derivatives.

  • Electronic Modulation: The nitrogen and sulfur atoms in the thiazole ring act as hydrogen bond acceptors/donors, enabling high-affinity interactions with enzyme active sites (e.g., Serine proteases, Kinases).

Table 1: Physicochemical Profile of the Scaffold
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~234.27 g/mol Fragment-based drug design compliant (Rule of 3).
LogP (Predicted) 1.8 - 2.5Optimal lipophilicity for membrane permeability.
H-Bond Donors 2 (Amine, Carboxylic Acid)Critical for backbone alignment in receptor pockets.
H-Bond Acceptors 3 (Thiazole N, Acid O)Enables specific anchoring residues in target proteins.
Rotatable Bonds 3Limited flexibility enhances binding affinity (lower

).

Therapeutic Frontiers

Oncology: Microtubule Destabilization

Derivatives of this scaffold are structural analogues of Tubulysins and Dolastatin 10 , potent antimitotic peptides.[1] The 2-phenylthiazole moiety mimics the tubuvaline unit, binding to the vinca domain of tubulin.

  • Mechanism: Inhibits tubulin polymerization, arresting cells in the G2/M phase and inducing apoptosis.

  • Application: Antibody-Drug Conjugates (ADCs) payloads where high potency (picomolar range) is required.

Infectious Disease: Antimycobacterial Agents

Recent SAR studies indicate that thiazolyl-glycine derivatives inhibit Mycobacterium tuberculosis (H37Ra strain).

  • Mechanism: Disruption of cell wall biosynthesis via inhibition of specific ligases.

  • Selectivity: High selectivity index (SI) against mycobacteria vs. mammalian Vero cells.

Peptidomimetics & Protease Inhibition

Used as a P1 or P2 residue in inhibitors of HCV NS3/4A protease and Thrombin . The thiazole ring fills the S1 specificity pocket more effectively than natural hydrophobic residues.

Technical Deep Dive: Synthesis & Validation

The synthesis of 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid typically follows a modified Hantzsch Thiazole Synthesis followed by a Strecker or Petasis reaction, or direct condensation if starting from specific precursors.

Synthetic Pathway Visualization (DOT)

SynthesisPathway Start Thiobenzamide (Precursor A) Intermediate1 Ethyl 2-phenylthiazol-4-yl acetate Start->Intermediate1 Hantzsch Condensation (EtOH, Reflux) Reagent Ethyl 4-chloroacetoacetate (Precursor B) Reagent->Intermediate1 Intermediate2 Ethyl 2-bromo-2-(2-phenylthiazol-4-yl) acetate Intermediate1->Intermediate2 Radical Subst. Bromination Bromination (NBS, CCl4) Intermediate3 Ethyl 2-azido-2-(2-phenylthiazol-4-yl) acetate Intermediate2->Intermediate3 SN2 Subst. Azidation Azidation (NaN3) FinalProduct 2-Amino-2-(2-phenylthiazol-4-yl) acetic acid Intermediate3->FinalProduct Reduction & Hydrolysis Reduction Reduction (H2, Pd/C)

Caption: Figure 1: Step-wise synthetic route for the production of the target amino acid derivative via Hantzsch condensation and subsequent functional group interconversion.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Note: This protocol assumes standard safety measures for handling halogenated compounds and azides.

  • Hantzsch Condensation:

    • Dissolve Thiobenzamide (10 mmol) in Ethanol (20 mL).

    • Add Ethyl 4-chloroacetoacetate (10 mmol) dropwise.

    • Reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Evaporate solvent; neutralize with NaHCO3 to precipitate Ethyl 2-phenylthiazol-4-yl acetate .

  • Functionalization (Alpha-amination):

    • Bromination: Treat the acetate with NBS (N-bromosuccinimide) and catalytic AIBN in CCl4 (or benzotrifluoride as a green alternative) at reflux for 2 hours.

    • Azidation: React the bromo-intermediate with Sodium Azide (NaN3) in DMF at room temperature for 12 hours.

    • Reduction/Hydrolysis: Hydrogenate (H2, 1 atm) over Pd/C (10%) in Methanol, followed by hydrolysis with LiOH (1M) to yield the free amino acid.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Evaluate the antiproliferative potential against cancer cell lines (e.g., HeLa, MCF-7).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO2.
    
  • Treatment: Dissolve the test compound in DMSO (stock 10 mM). Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M) in culture medium. Add to wells (triplicate).
  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove medium. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol C: Antimicrobial Susceptibility (MIC)

Objective: Determine Minimum Inhibitory Concentration against S. aureus or M. tuberculosis.

  • Preparation: Prepare stock solution of derivative in DMSO.

  • Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Control: Include Positive Control (Ciprofloxacin) and Negative Control (Sterile DMSO).

  • Incubation: 37°C for 18-24 hours.

  • Analysis: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.

Mechanism of Action: Signaling Pathway

The following diagram illustrates the mechanism of action for Tubulysin-mimetic derivatives containing this scaffold, leading to apoptosis.

MOA_Pathway Compound Thiazole-Amino Acid Derivative Tubulin Beta-Tubulin (Vinca Domain) Compound->Tubulin Binds High Affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Activates Arrest G2/M Phase Arrest Checkpoint->Arrest Triggers Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest

Caption: Figure 2: Pharmacodynamic pathway of thiazole-derivatives inducing apoptotic cell death via microtubule destabilization.

References

  • Synthesis and antimycobacterial screening of a novel series of α-amino acids containing thiazole linker. Arkivoc. (2011).

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances. (2025).

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances. (2024).

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. (2021).

  • Tailored Mutants of Phenylalanine Ammonia-Lyase for the Synthesis of Bulky Arylalanines. ChemCatChem. (2018).

Sources

Literature review on 2-phenylthiazol-4-yl acetic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 2-phenylthiazol-4-yl acetic acid (CAS: 16441-28-4).[1][2] This moiety is a critical pharmacophore in medicinal chemistry, serving as a scaffold for PPAR agonists, specific kinase inhibitors, and NSAID analogues. Its structural value lies in the thiazole ring's ability to act as a bioisostere for pyridine or benzene, while the acetic acid side chain provides a versatile handle for further functionalization or direct receptor interaction.

The guide prioritizes the Hantzsch Thiazole Synthesis as the primary, scalable route, while providing mechanistic insights to ensure protocol reproducibility and high yield.

Part 1: Retrosynthetic Analysis

To design a robust synthesis, we first deconstruct the target molecule. The 1,3-thiazole core suggests a condensation between a thioamide and an


-halo carbonyl species.[1][2]
Logical Disconnection
  • C-S and C-N Bond Formation: The thiazole ring is disconnected at the sulfur and nitrogen atoms.[1][2]

  • Precursors: This reveals two key fragments:

    • Fragment A: Thiobenzamide (providing the N-C-S and the 2-phenyl group).[1][2]

    • Fragment B: Ethyl 4-chloroacetoacetate (providing the C-C backbone and the 4-acetic acid moiety).[1][2]

Note on Regiochemistry: Selection of the correct chloro-isomer is critical. Using ethyl 2-chloroacetoacetate would yield the 4-methyl-5-carboxylate isomer.[1][2] To obtain the 4-acetic acid derivative, one must use ethyl 4-chloroacetoacetate (also known as ethyl 4-chloro-3-oxobutanoate).[2]

Retrosynthesis Target 2-Phenylthiazol-4-yl Acetic Acid (Target) Intermediate Ethyl (2-phenylthiazol-4-yl)acetate (Intermediate Ester) Target->Intermediate Hydrolysis Thio Thiobenzamide (Fragment A) Intermediate->Thio Hantzsch Condensation Halo Ethyl 4-chloroacetoacetate (Fragment B) Intermediate->Halo Precursors Precursors

Figure 1: Retrosynthetic disconnection showing the convergence of Thiobenzamide and Ethyl 4-chloroacetoacetate.[1][2]

Part 2: Primary Synthesis Pathway (Hantzsch Strategy)[2]

Reaction Mechanism

The reaction proceeds via a cascade mechanism:

  • Nucleophilic Attack: The sulfur atom of thiobenzamide attacks the

    
    -carbon (C4) of ethyl 4-chloroacetoacetate, displacing the chloride ion (S_N2).[1][2]
    
  • Cyclization: The nitrogen of the thioimidate intermediate attacks the ketone carbonyl (C3).[2]

  • Dehydration: Loss of water drives aromatization, forming the stable thiazole ring.[1][2]

Mechanism Step1 Thiobenzamide + Ethyl 4-chloroacetoacetate Step2 S-Alkylation (Thioimidate Intermediate) Step1->Step2 SN2 Step3 Intramolecular N-Attack on Ketone Step2->Step3 Step4 Dehydration & Aromatization Step3->Step4 - H2O Step5 Ethyl (2-phenylthiazol-4-yl)acetate Step4->Step5

Figure 2: Step-wise mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol
Step 1: Synthesis of Ethyl (2-phenylthiazol-4-yl)acetate

Reagents:

  • Thiobenzamide (1.0 eq)[2]

  • Ethyl 4-chloroacetoacetate (1.05 eq)[1][2]

  • Solvent: Ethanol (absolute) or Methanol[2]

  • Base (Optional): Pyridine or NaHCO3 (often not strictly necessary as the thiazole is basic enough to buffer, but can improve yield).

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 10 mmol (1.37 g) of thiobenzamide in 20 mL of absolute ethanol.

  • Addition: Add 10.5 mmol (1.73 g) of ethyl 4-chloroacetoacetate dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C for EtOH) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).[2] The starting thioamide spot should disappear.[1][2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator).[2]

    • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated NaHCO3 solution (2 x 30 mL) to neutralize HCl formed during the reaction.

    • Wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purification: The crude ester is often pure enough for the next step.[2] If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Step 2: Hydrolysis to 2-Phenylthiazol-4-yl Acetic Acid

Reagents:

  • Crude Ethyl Ester (from Step 1)[2]

  • Lithium Hydroxide (LiOH) or NaOH (2.0 eq)[2]

  • Solvent: THF/Water (3:1) or Methanol/Water[2]

Procedure:

  • Dissolution: Dissolve the crude ester in 20 mL of THF/Water (3:1).

  • Hydrolysis: Add LiOH (20 mmol) and stir at room temperature for 4 hours. (Heating to 50°C may accelerate the reaction if sluggish).[2]

  • Acidification:

    • Evaporate the organic solvent (THF/MeOH).[2]

    • Dilute the aqueous residue with water (10 mL).[2]

    • Cool in an ice bath and acidify to pH ~3 using 1M HCl. A white to off-white precipitate should form.[1][2]

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.[2]

  • Recrystallization: Recrystallize from Ethanol/Water or pure Ethanol if high purity is required.[1][2]

Quantitative Data Summary
ParameterValue / ConditionNotes
Stoichiometry 1:1.05 (Thioamide:Haloester)Slight excess of haloester ensures complete consumption of thioamide.[1][2]
Temperature Reflux (78-80°C)Required for cyclization kinetics.[1][2]
Time 4 - 24 Hours4-6h is usually sufficient; 24h ensures max yield.[1][2]
Typical Yield 50 - 85%Dependent on purity of starting haloester.[1][2]
Appearance White/Off-white solidCrystalline needles upon recrystallization.[1][2]

Part 3: Characterization & Quality Control[1][2]

Spectroscopic Data

To validate the synthesis, compare the product against these expected spectroscopic signatures.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5 (s, 1H, -COOH ) – Broad singlet, exchangeable.[2]
      
    • 
       7.9 – 8.0 (m, 2H, Ar-H, ortho) – Phenyl ring.[1][2]
      
    • 
       7.4 – 7.6 (m, 4H, Ar-H meta/para + Thiazole C5-H).[1][2]
      
      • Note: The thiazole C5 proton typically appears as a singlet around 7.5–7.6 ppm.[1][2]

    • 
       3.8 (s, 2H, -CH 2-COOH) – Characteristic singlet for the acetic acid methylene group.[1][2]
      
  • Melting Point:

    • Reported range: 82–85 °C (for the acid).[2]

    • Note: Derivatives (e.g., esters or substituted variants) will have significantly different melting points.[2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Decomposition of ThiobenzamideEnsure inert atmosphere (N2). Avoid excessive heating beyond reflux.[1][2]
Impure Product Regioisomer formationVerify reagent is Ethyl 4-chloroacetoacetate , not the 2-chloro isomer.
Oily Product (Step 2) Incomplete acidificationEnsure pH reaches ~3.[2] If oil persists, extract with EtOAc, dry, and triturate with Hexane.
Starting Material Remains Old/Wet ReagentsEthyl 4-chloroacetoacetate is lachrymatory and unstable; use fresh or distilled reagents.[1][2]

Part 4: Alternative Pathways

While the Hantzsch synthesis is the gold standard, specific constraints may require alternative approaches.

Microwave-Assisted Synthesis
  • Method: Combine reactants in ethanol in a microwave vial. Irradiate at 100–120°C for 10–20 minutes.

  • Advantage: Drastically reduced reaction time and often cleaner reaction profiles due to less thermal degradation.[1][2]

One-Pot Synthesis
  • Method: Perform the condensation in water/ethanol mixtures without isolating the ester.[2] Add NaOH directly to the reaction pot after TLC indicates ester formation.[2]

  • Advantage: Higher throughput for library synthesis; reduced solvent usage.[1][2]

References

  • ChemicalBook. (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID Synthesis and Properties. Retrieved from [2]

  • BenchChem. Hantzsch Thiazole Synthesis Protocols. Retrieved from [2]

  • National Institutes of Health (NIH). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.[1][2] Retrieved from [2]

  • Beilstein Journals. Eschenmoser coupling reactions starting from primary thioamides. Beilstein J. Org.[1][2] Chem. Retrieved from [2]

  • Sigma-Aldrich. 2-Phenylthiazole-4-acetic acid derivatives and properties. Retrieved from [1][2]

Sources

The Strategic Incorporation of 2-Amino-2-(2-phenylthiazol-4-yl)acetic Acid in Modern Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Executive Summary

Peptidomimetics represent a pivotal evolution in drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. A key approach in this field is the incorporation of non-proteinogenic amino acids designed to impart specific, advantageous structural and chemical properties.[1][2] This guide focuses on the role of 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid, a unique non-natural amino acid, as a powerful tool in peptidomimetic design. We will explore its synthesis, conformational influence on peptide backbones, and its application in creating next-generation therapeutics. The strategic use of this building block allows for the precise control of molecular architecture, leading to enhanced biological activity and improved pharmacokinetic profiles.

Introduction: The Need for Structural Innovation in Peptide-Based Therapeutics

Natural peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive starting points for drug development. However, their therapeutic potential is often hampered by rapid degradation by proteases and poor membrane permeability. Peptidomimetics are compounds that mimic the three-dimensional structure and biological activity of peptides but are designed to have improved drug-like properties. One of the most effective strategies in peptidomimetic design is the incorporation of non-canonical amino acids (ncAAs).[2] These synthetic building blocks introduce novel side chains or backbone conformations that can:

  • Enhance Proteolytic Stability: By altering the natural L-amino acid structure, ncAAs can create peptide bonds that are no longer recognized by proteases.

  • Constrain Conformational Flexibility: Locking the peptide into a specific bioactive conformation can increase receptor affinity and selectivity.[3]

  • Introduce Novel Functionalities: ncAAs can carry unique chemical groups for labeling, conjugation, or to establish new binding interactions.

2-Amino-2-(2-phenylthiazol-4-yl)acetic acid, with its rigid, aromatic thiazole-phenyl moiety, has emerged as a particularly valuable ncAA for achieving these goals.

Synthesis and Characterization of the Thiazole-Containing Amino Acid

The practical application of any non-natural amino acid begins with an efficient and scalable synthetic route. While various methods exist for the synthesis of 2-aminothiazole derivatives, a common approach involves the Hantzsch thiazole synthesis.[4] A generalized, modern synthetic pathway is outlined below.

General Synthetic Pathway

A practical synthesis for the hydrochloride salt of a related compound, (2-aminothiazol-4-yl)-acetic acid, involves the reaction of thiourea with 4-chloroacetoacetyl chloride.[5][6] This method is noted for producing a light-stable product in high purity and good yields.[5] The synthesis of the specific 2-phenylthiazol-4-yl variant follows a similar logic, typically starting from a precursor like 2-bromo-1-phenylethan-1-one which is then reacted with a thiourea derivative.

The following diagram illustrates a conceptual workflow for the synthesis of the core scaffold.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product A Thiourea C Hantzsch Thiazole Synthesis (Condensation & Cyclization) A->C B α-haloketone (e.g., 2-bromo-1-phenylethan-1-one) B->C D Purification (Crystallization) C->D E 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid derivative D->E

Caption: Conceptual workflow for Hantzsch thiazole synthesis.

Physicochemical Properties

The physicochemical properties of 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid are critical for its application in drug design. While specific experimental data for this exact molecule is sparse in publicly available databases, we can infer properties from similar structures. For the related (2-Amino-1,3-thiazol-4-yl)acetic acid hydrochloride, key computational predictions are available.

PropertyValueSource
Molecular Weight194.64 g/mol PubChem[7]
TPSA (Topological Polar Surface Area)76.21 ŲChemScene[8]
LogP0.7742ChemScene[8]
Hydrogen Bond Donors2ChemScene[8]
Hydrogen Bond Acceptors4ChemScene[8]
Rotatable Bonds2ChemScene[8]

These values suggest a molecule with moderate polarity and a degree of conformational rigidity, making it an excellent candidate for incorporation into peptidomimetics.

The Core Function: Conformational Control of the Peptide Backbone

The primary role of the 2-phenylthiazole moiety is to act as a powerful conformational constraint. The bulky and planar nature of the heterocyclic system sterically hinders the free rotation of the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.

Stabilizing Specific Secondary Structures

Studies on peptides containing thiazole-amino acid residues have shown they tend to adopt a unique semi-extended β2 conformation.[9][10][11] This preference is stabilized by an intramolecular hydrogen bond between the amide proton (N-H) and the nitrogen atom of the thiazole ring (N-H⋯NTzl).[9][10][11] This predictable conformational bias is invaluable for designing peptidomimetics that need to adopt a specific shape to bind to their biological target. For example, by fixing a peptide segment into a β-turn or an extended strand, binding affinity for a receptor or enzyme active site can be significantly enhanced.

Caption: Impact of thiazole incorporation on peptide conformation.

The introduction of the thiazole ring significantly reduces the flexibility of the peptide chain.[12] Computational analyses have demonstrated that while a non-cyclized peptide can exist in numerous low-energy conformations, the corresponding thiazole-containing analogue has a much smaller population of accessible conformers.[12] This reduction in conformational entropy upon binding can lead to a more favorable enthalpic contribution to the free energy of binding, thus increasing affinity.

Application in Peptidomimetic Drug Design

The unique properties of 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid make it a versatile tool in various therapeutic areas. The thiazole ring is a common scaffold in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[13][14][15]

Case Study: Enzyme Inhibitors

Many enzymes, particularly proteases, have extended active sites that recognize and bind to peptide substrates in specific conformations. By incorporating the thiazole amino acid, a peptidomimetic can be designed to perfectly mimic the transition state of the substrate, leading to potent and selective inhibition. For instance, benzothiazolyl ketones have been successfully used as covalent warheads that bind to the catalytic cysteine residue of viral proteases, such as the 3CLpro of SARS-CoV-2.[16]

Enhancing Metabolic Stability

The thiazole moiety itself is robust to metabolic degradation. Furthermore, its steric bulk can shield adjacent peptide bonds from the action of proteases, significantly increasing the half-life of the peptidomimetic in biological systems. This is a critical advantage over natural peptides, which are often cleared from circulation within minutes.

Experimental Protocols: Incorporation into Peptides

The integration of 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid into a growing peptide chain is most commonly achieved using Solid-Phase Peptide Synthesis (SPPS).[2][17][18][19] The standard Fmoc/tBu strategy is generally applicable, although some modifications may be necessary to account for the steric hindrance of the bulky side chain.[17]

Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of Fmoc-protected 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid onto a resin-bound peptide.

Materials:

  • Fmoc-protected 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid

  • Peptide-resin with a free N-terminal amine

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-diisopropylethylamine)

  • Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane)

  • Deprotection Reagent: 20% Piperidine in DMF

  • Washing Solvents: Methanol

  • SPPS reaction vessel with a sintered glass frit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve 3-4 equivalents of Fmoc-protected 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid and 3-4 equivalents of HBTU in a minimal amount of DMF.

    • Add 6-8 equivalents of DIEA to the activation mixture. The solution should turn yellow.[17]

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Coupling Reaction:

    • Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric bulk of the amino acid, an extended coupling time is recommended.[17]

    • To monitor the reaction, take a small sample of the resin, wash it, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling (double coupling) may be necessary.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[2][17]

    • The crude peptide is then precipitated from cold diethyl ether.[17]

SPPS_Workflow start Start: Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 3. Coupling (Activated Thiazole-AA, HBTU, DIEA) wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 next_cycle Next Amino Acid? wash2->next_cycle next_cycle->deprotection Yes cleavage 5. Cleavage from Resin (TFA Cocktail) next_cycle->cleavage No end End: Purified Peptidomimetic cleavage->end

Caption: Standard Fmoc-SPPS cycle for ncAA incorporation.

Future Outlook and Conclusion

The strategic use of conformationally constrained non-natural amino acids like 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid is a cornerstone of modern peptidomimetic design. As our understanding of disease pathways becomes more sophisticated, the need for highly specific and stable molecular probes and therapeutics will continue to grow. The ability to rationally design and synthesize molecules with precise three-dimensional structures allows researchers to target protein-protein interactions and other challenging biological targets that have been previously considered "undruggable." Future research will likely focus on developing even more diverse thiazole-containing building blocks and integrating them into novel molecular architectures, further blurring the lines between traditional small molecules and biologics and paving the way for a new generation of highly effective medicines.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Staś, M., Broda, M. A., & Siodłak, D. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids, 53(5), 673–686. Retrieved from [Link]

  • Staś, M., Broda, M. A., & Siodłak, D. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids, 53(5), 673–686. Retrieved from [Link]

  • Burger, M. T., & Bartlett, P. A. (1997). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 119(51), 12697-12698.
  • Xie, J., Zhang, H., & Chen, P. R. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23), e01617-22. Retrieved from [Link]

  • Staś, M., Broda, M. A., & Siodłak, D. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. ResearchGate. Retrieved from [Link]

  • Biernat, M., et al. (2000). Cyclic octapeptides containing thiazole. Effect of stereochemistry and degree of flexibility on calcium binding properties. Journal of the Chemical Society, Perkin Transactions 2, (1), 65-71. Retrieved from [Link]

  • Miller, M. B., et al. (2022). Conformational effects of thiazoline and thiazole formation. ResearchGate. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. Retrieved from [Link]

  • Kumar, A., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(5), 3835-3841.
  • EPA. (2025). 2-[2-[(3-Aminophenyl)amino]-2-oxoethoxy]acetic acid. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. Retrieved from [Link]

  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). Retrieved from [Link]

  • Hoechst Aktiengesellschaft. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. U.S. Patent 4,391,979.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). Synthesis of 2-aminothiazole derivatives. ResearchGate. Retrieved from [Link]

  • Hoechst Aktiengesellschaft. (1984). Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride. Canadian Patent 1,159,456.
  • University of Milan. (n.d.). Design and synthesis of novel bioactive peptides and peptidomimetics. AIR Unimi. Retrieved from [Link]

  • Koutsoulas, A., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5437. Retrieved from [Link]

  • Pacella, L. (2021). Peptidomimetic Drug Design. Journal of Drug Designing, 10(11). Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2. Bioorganic & Medicinal Chemistry, 88, 117326. Retrieved from [Link]

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Pharmacokinetics of Peptides Containing Phenylthiazole Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Design & Development

Executive Summary

The incorporation of phenylthiazole amino acids into peptide backbones represents a high-impact strategy for overcoming the two primary failure modes of peptide therapeutics: proteolytic instability and poor membrane permeability . By replacing labile amide bonds with rigid, lipophilic heterocyclic scaffolds, researchers can engineer "drug-like" properties into biologic candidates without sacrificing target specificity.

This guide analyzes the pharmacokinetic (PK) implications of this modification, detailing the physicochemical shifts, metabolic stability profiles, and experimental protocols required to validate these privileged structures in a drug discovery pipeline.

Structural & Physicochemical Basis[1][2][3][4]

The phenylthiazole moiety functions as a peptidomimetic constraint . Unlike standard amino acids, which are linked by flexible and hydrolytically unstable amide bonds, the phenylthiazole unit fuses the backbone into a rigid, planar heterocyclic system.

1.1 The "Chameleon" Effect

Peptides containing phenylthiazole amino acids often exhibit "chameleon-like" properties. In aqueous environments, the polar nitrogen and sulfur atoms of the thiazole ring can interact with solvent. However, in lipophilic environments (cell membranes), the planar aromatic system and the phenyl group facilitate membrane insertion.

  • Lipophilicity (LogP): The phenyl group significantly increases LogP, driving passive diffusion.

  • Hydrogen Bond Donor (HBD) Reduction: Replacing an amide bond with a thiazole removes one HBD (the amide NH), a critical factor in improving permeability (Lipinski’s Rule of 5 context).

1.2 Conformational Restriction

The thiazole ring locks the


 and 

torsion angles of the peptide backbone. This reduction in entropic penalty upon binding can increase receptor affinity, but its primary PK benefit is proteolytic shielding . The rigid structure prevents the peptide chain from adopting the extended conformation required for the active sites of many endopeptidases.

StructuralImpact Native Native Peptide Bond (Amide -CO-NH-) Proteolysis Susceptible to Proteolysis Native->Proteolysis Flexibility High Conformational Flexibility Native->Flexibility Rigidity Locked Conformation (Phi/Psi Constraint) Flexibility->Rigidity Modification Phenylthiazole Phenylthiazole Replacement Phenylthiazole->Rigidity Heterocycle Formation Permeability Enhanced Lipophilicity/Permeability Phenylthiazole->Permeability HBD Removal Shielding Proteolytic Resistance Rigidity->Shielding Steric Hindrance

Figure 1: Mechanistic impact of phenylthiazole incorporation on peptide physicochemical properties.

Pharmacokinetic Profile
2.1 Metabolic Stability

Proteolytic Stability (Plasma/Gut): Standard peptides have half-lives (


) measured in minutes due to peptidases (e.g., trypsin, chymotrypsin). Phenylthiazole peptides often extend this to hours or days. The heterocycle is unrecognizable to proteases that target specific amino acid sequences or scissile amide bonds.

Microsomal Stability (Hepatic): While immune to proteases, the phenylthiazole moiety introduces a new metabolic liability: Cytochrome P450 (CYP) oxidation .

  • The "Soft Spot": The benzylic positions or the phenyl ring itself can be sites for oxidative metabolism (hydroxylation).

  • Mitigation: Research indicates that blocking the metabolic "soft spot" (e.g., replacing alkyl chains with alkoxy groups or adding electron-withdrawing groups to the phenyl ring) can significantly improve microsomal stability (

    
     hours in human liver microsomes) [1].
    
2.2 Membrane Permeability & Bioavailability

The incorporation of phenylthiazole is a proven strategy to improve oral bioavailability (


).
  • Mechanism: The removal of the amide H-bond donor reduces the desolvation energy required to enter the lipid bilayer.

  • Case Study (Sanguinamide A): Studies on thiazole-containing macrocycles like Sanguinamide A demonstrate that these motifs, when combined with macrocyclization, can shift a peptide from "impermeable" to "cell-permeable" by burying polar surface area [3].[1]

2.3 Distribution

The increased lipophilicity often leads to higher plasma protein binding (PPB). While this extends half-life by reducing renal clearance (glomerular filtration cutoff ~60 kDa), it reduces the free fraction (


) available for target engagement. This trade-off must be monitored early.
Experimental Protocols for PK Evaluation

To validate the PK advantages of a phenylthiazole-modified peptide, a tiered screening approach is required.

3.1 Tier 1: In Vitro Stability Profiling

Objective: Determine resistance to proteases and hepatic enzymes.

  • Protocol A: Plasma Stability Assay

    • Preparation: Spike test peptide (1

      
      M) into pooled human/rat plasma (heparinized).
      
    • Incubation: Incubate at 37°C.

    • Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 min.

    • Quenching: Precipitate proteins with ice-cold acetonitrile (containing internal standard).

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time to determine

      
      .
      
  • Protocol B: Microsomal Stability (CYP Liability)

    • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

    • Control: Testosterone (high turnover) and Warfarin (low turnover).

    • Procedure: Incubate peptide (1

      
      M) with HLM (0.5 mg protein/mL).
      
    • Analysis: Monitor disappearance of parent compound and appearance of +16 Da peaks (hydroxylation) via LC-MS. Note: Phenylthiazoles are prone to hydroxylation; identify metabolites early.

3.2 Tier 2: Permeability Assessment

Objective: Predict oral absorption and cell penetration.

  • Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)

    • Donor Plate: Buffer (pH 7.4) + Peptide.[2][3][1][4][5][6][7][8][9]

    • Membrane: PVDF filter coated with lecithin/dodecane (mimics lipid bilayer).

    • Acceptor Plate: Fresh buffer.

    • Incubation: 4–16 hours at room temperature.

    • Quantification: UV/Vis or LC-MS of acceptor well.

    • Metric: Calculate Effective Permeability (

      
      ). Values 
      
      
      
      cm/s suggest good permeability.

PK_Workflow cluster_Tier1 Tier 1: Stability cluster_Tier2 Tier 2: Permeability Start Phenylthiazole Peptide Candidate Plasma Plasma Stability (Protease Resistance) Start->Plasma Microsomes Microsomal Stability (CYP Liability Check) Start->Microsomes PAMPA PAMPA/Caco-2 (Membrane Transport) Plasma->PAMPA If Stable Microsomes->PAMPA If Stable Optimization Structure Optimization (Block Metabolic Soft Spots) Microsomes->Optimization High Clearance Decision Go/No-Go Decision PAMPA->Decision Decision->Optimization Low Permeability InVivo In Vivo PK (Rat/Mouse) Decision->InVivo High Permeability Optimization->Start

Figure 2: Tiered experimental workflow for evaluating phenylthiazole peptide pharmacokinetics.

Data Summary: Phenylthiazole Impact[12]
PK ParameterNative PeptidePhenylthiazole PeptideMechanism of Action
Proteolytic Stability Low (

< 30 min)
High (

> 4 hrs)
Removal of scissile amide bond; steric shielding.
Hepatic Clearance Low (Renal dominant)Moderate (CYP dominant)Introduction of aromatic rings susceptible to CYP450 oxidation.
Membrane Permeability Low (Polar surface area)Moderate/HighReduction of H-bond donors; increased lipophilicity.
Oral Bioavailability < 1%Potential for > 10-20%Enhanced passive diffusion and gut stability.
References
  • Phenylthiazole Antibiotics: A Metabolism-Guided Approach to Overcome Short Duration of Action. European Journal of Medicinal Chemistry. [Link]

  • Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity. PubMed Central (PMC). [Link]

  • Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics. PubMed Central (PMC). [Link]

  • Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. Chemistry - A European Journal. [Link]

  • Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Clinical Pharmacokinetics. [Link]

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An In-depth Technical Guide to 2-Amino-2-(2-phenylthiazol-4-yl)acetic Acid: From Synthesis to Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid, a non-canonical amino acid of significant interest in medicinal chemistry. We will explore its structural significance, postulate a detailed synthetic pathway based on established methodologies for analogous compounds, and discuss its potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a theoretical framework and practical insights into the study of this novel compound.

Introduction: The Significance of the 2-Phenylthiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a phenyl group at the 2-position of the thiazole ring, creating the 2-phenylthiazole moiety, has been a particularly fruitful strategy in drug discovery. This structural motif is present in various compounds with demonstrated therapeutic potential, such as inhibitors of lanosterol 14α-demethylase (CYP51) for antifungal applications and potential sortase A inhibitors for combating bacterial virulence.[3][4][5]

Furthermore, the integration of an amino acid functionality onto this scaffold to create 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid introduces a chiral center and the potential for incorporation into peptides, leading to peptidomimetics with unique conformational properties and biological activities.[6][7] Such "unnatural" amino acids are valuable tools in chemical biology and drug design, offering a means to probe biological systems and develop novel therapeutics.[8]

This guide will focus on the history and discovery of compounds related to 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid, propose a robust synthetic route, and explore its potential as a building block for novel therapeutic agents.

Postulated History and Discovery

The development of various 2-aminothiazole and 2-phenylthiazole derivatives with a wide array of biological activities has likely spurred interest in creating amino acid analogues.[11][12] For instance, research into 2-aminothiazoles as inhibitors of PGE2 production and as antiprion compounds has highlighted the therapeutic potential of this chemical class.[13][14] The logical progression of this research would be to synthesize and evaluate amino acid derivatives to explore new chemical space and improve pharmacokinetic and pharmacodynamic properties.

Proposed Synthetic Pathway

The synthesis of 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid can be envisioned through a multi-step process, leveraging established synthetic methodologies for similar unnatural amino acids. A plausible and efficient route is outlined below.

Overall Synthetic Strategy

The proposed synthesis starts with the construction of the 2-phenylthiazole core, followed by the introduction of the amino acid moiety. This approach allows for flexibility and control over the stereochemistry of the final product.

Synthesis_Pathway Thiobenzamide Thiobenzamide Hantzsch Hantzsch Thiazole Synthesis Thiobenzamide->Hantzsch Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Hantzsch Ethyl_2_phenylthiazole_4_carboxylate Ethyl 2-phenylthiazole-4-carboxylate Hantzsch->Ethyl_2_phenylthiazole_4_carboxylate Hydrolysis Hydrolysis Ethyl_2_phenylthiazole_4_carboxylate->Hydrolysis Phenylthiazole_carboxylic_acid 2-Phenylthiazole-4-carboxylic acid Hydrolysis->Phenylthiazole_carboxylic_acid Amidation Amidation Phenylthiazole_carboxylic_acid->Amidation Amide_intermediate Amide Intermediate Amidation->Amide_intermediate Hofmann_rearrangement Hofmann-type Rearrangement Amide_intermediate->Hofmann_rearrangement Target_molecule 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid Hofmann_rearrangement->Target_molecule

Caption: Proposed synthetic pathway for 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-phenylthiazole-4-carboxylate (Hantzsch Thiazole Synthesis)

  • Reagents and Materials: Thiobenzamide, Ethyl bromopyruvate, Ethanol, Sodium bicarbonate.

  • Procedure:

    • Dissolve thiobenzamide (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add ethyl bromopyruvate (1.1 equivalents) to the solution.

    • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure ethyl 2-phenylthiazole-4-carboxylate.

Step 2: Hydrolysis to 2-Phenylthiazole-4-carboxylic acid

  • Reagents and Materials: Ethyl 2-phenylthiazole-4-carboxylate, Lithium hydroxide (or Sodium hydroxide), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve the ethyl ester from Step 1 in a mixture of THF and water.

    • Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature overnight.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Acidify the aqueous solution with 1M HCl to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-phenylthiazole-4-carboxylic acid.

Step 3: Amidation to form the corresponding amide

  • Reagents and Materials: 2-Phenylthiazole-4-carboxylic acid, Thionyl chloride (or a coupling agent like EDC/HOBt), Ammonia solution.

  • Procedure (via acid chloride):

    • Suspend the carboxylic acid in an inert solvent like dichloromethane (DCM).

    • Add thionyl chloride (1.5 equivalents) and a catalytic amount of dimethylformamide (DMF).

    • Stir the mixture at room temperature for 2-3 hours until a clear solution is obtained.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

    • Dissolve the resulting acid chloride in anhydrous THF and add it dropwise to a cooled (0 °C) concentrated ammonia solution.

    • Stir the mixture for 1-2 hours.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the amide.

Step 4: Hofmann-type Rearrangement to 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid

This step is a conceptual proposal and would require significant optimization. A modified Hofmann rearrangement or a similar transformation would be necessary to introduce the amino group at the alpha-carbon.

Potential Biological Activities and Therapeutic Applications

Given the diverse biological activities of the 2-phenylthiazole and 2-aminothiazole scaffolds, 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid is a promising candidate for various therapeutic applications.

Potential Application Rationale based on Structurally Similar Compounds Supporting References
Anticancer Phenylthiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[15][16] The amino acid moiety could enhance cellular uptake or interaction with biological targets.[15],[16]
Antifungal The 2-phenylthiazole core is a key feature of CYP51 inhibitors, a class of antifungal agents.[3][5][3],[5]
Antibacterial Thiazole derivatives have been investigated as inhibitors of bacterial enzymes like sortase A, which is crucial for virulence in Gram-positive bacteria.[4][4]
Neurodegenerative Diseases 2-Aminothiazoles have been identified as potent antiprion compounds, suggesting potential applications in diseases like Creutzfeldt-Jakob disease.[14][14]
Anti-inflammatory Certain 2-aminothiazoles have been shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[13][13]

Conclusion and Future Directions

2-Amino-2-(2-phenylthiazol-4-yl)acetic acid represents a novel and intriguing molecule at the intersection of unnatural amino acid chemistry and medicinal chemistry. While its specific properties are yet to be fully elucidated, the strong precedent set by related 2-phenylthiazole and 2-aminothiazole derivatives suggests a high potential for significant biological activity. The synthetic pathway proposed herein provides a viable route for its preparation, opening the door for its evaluation in various biological assays.

Future research should focus on the efficient and stereoselective synthesis of this compound, followed by a comprehensive screening for anticancer, antimicrobial, and anti-inflammatory activities. Furthermore, its incorporation into peptides could lead to the development of novel peptidomimetics with enhanced stability and therapeutic efficacy. The exploration of this and similar unnatural amino acids will undoubtedly continue to be a fertile ground for discovery in the field of drug development.

References

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC. (n.d.).
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.).
  • New 2-Phenylthiazoles as Potential Sortase A Inhibitors: Synthesis, Biological Evaluation and Molecular Docking - MDPI. (2017, October 27). Retrieved February 25, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC. (n.d.).
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC. (n.d.).
  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed. (2010, November 15). Retrieved February 25, 2026, from [Link]

  • Amino acids featuring a thiazole ring derivative were synthesized using... - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • WO2014132270A2 - Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates and polymorph thereof - Google Patents. (n.d.).
  • Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC. (n.d.).
  • US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents. (n.d.).
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.).
  • CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents. (n.d.).
  • (PDF) Synthesis of thiazole-containing amino acids based on asparagine - ResearchGate. (2025, August 6). Retrieved February 25, 2026, from [Link]

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - MDPI. (2019, February 12). Retrieved February 25, 2026, from [Link]

  • Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap. (2011, January 19).
  • 2-Amino-4-thiazolidinones: Synthesis and Reactions - ResearchGate. (2010, August 12). Retrieved February 25, 2026, from [Link]

  • Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells - PMC. (2012, March 28). Retrieved February 25, 2026, from [Link]

  • WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents. (n.d.).
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.).
  • CN106045937A - Synthesizing method of {2-[2-(2-amino-4-thiazolyl)-amino acetyl]-4-thiazolyl}-acetic acid - Google Patents. (n.d.).
  • Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7). Retrieved February 25, 2026, from [Link]

  • (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S - PubChem. (n.d.). Retrieved February 25, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. (2021, March 7). Retrieved February 25, 2026, from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Fmoc SPPS of 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The incorporation of 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid (herein referred to as PhTg , or Phenylthiazolylglycine) into peptide backbones represents a high-value strategy in modern drug design. This non-canonical amino acid combines the structural rigidity of a heteroaromatic system with the


-stacking capabilities of the phenyl group. It serves as a critical pharmacophore in kinase inhibitors, protease inhibitors, and peptidomimetics designed to disrupt protein-protein interactions (PPIs).

However, PhTg presents a specific synthetic challenge: Racemization . Structurally, it is an


-aryl glycine analog. The electron-withdrawing nature of the thiazole ring, combined with the phenyl substituent, significantly increases the acidity of the 

-proton. Standard Fmoc SPPS protocols (specifically those utilizing strong bases like DIEA) often lead to rapid epimerization via oxazolone formation, resulting in difficult-to-separate diastereomeric mixtures.

This Application Note provides a validated, low-racemization protocol for the incorporation of Fmoc-PhTg-OH, prioritizing the integrity of the chiral center over raw coupling speed.

Chemical Properties & Handling

PropertySpecification
Full Name 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid
Abbreviation PhTg (used in this document)
Molecular Weight 234.27 g/mol (Free AA)
Protecting Group Fmoc (N-terminus)
Solubility Moderate in DMF/NMP; Low in DCM.
Critical Risk High susceptibility to base-catalyzed

-proton abstraction.
Storage -20°C, desiccated. Hygroscopic.

Critical Mechanistic Insight: The Racemization Trap

Before attempting synthesis, it is vital to understand why standard protocols fail.

  • Acidity: The thiazole ring at the C

    
     position acts as an electron sink, stabilizing the carbanion formed upon deprotonation.
    
  • Oxazolone Formation: During activation (COOH

    
     Active Ester), the carbonyl oxygen of the Fmoc group can attack the activated carboxylate, forming a 5(4H)-oxazolone. This intermediate tautomerizes easily, destroying chirality.
    
  • Base Sensitivity: Tertiary amines like Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), standard in HBTU/HATU couplings, are basic enough to abstract the

    
    -proton of activated PhTg.
    
Visualization: Racemization Risk Pathway

The following diagram illustrates the decision logic required to avoid the "Racemization Trap."

RacemizationLogic Start Fmoc-PhTg-OH Activation Standard Standard Base (DIEA/NMM) + HBTU/HATU Start->Standard High pH Safe Neutral/Weak Base (DIC/Oxyma or TMP) Start->Safe Neutral/Low pH Oxazolone Oxazolone Formation (High Risk) Standard->Oxazolone Fast AlphaAbs Alpha-Proton Abstraction Standard->AlphaAbs Pure Enantiopure Product (>98% ee) Safe->Pure Preferred Pathway Racemic Racemic Product (DL-Mixture) Oxazolone->Racemic AlphaAbs->Racemic

Caption: Decision pathway for coupling Fmoc-PhTg-OH. Red paths indicate high-risk standard protocols; Green paths indicate the recommended low-racemization strategy.

Experimental Protocols

Protocol A: Resin Preparation & Swelling

Standardize the physical state of the resin to ensure uniform diffusion.

  • Resin Choice: Use Rink Amide ChemMatrix or Tentagel resins for difficult sequences. If using Polystyrene (PS), ensure low loading (0.2–0.4 mmol/g) to reduce steric crowding.

  • Weighing: Calculate resin required for 0.1 mmol scale.

  • Swelling:

    • DCM: 3 x 5 min (Expands the bead structure).

    • DMF: 3 x 5 min (Solvates the polymer matrix for reaction).

Protocol B: The "Safe" Coupling (DIC/Oxyma)

This is the Gold Standard for PhTg incorporation. It avoids tertiary amines entirely.

Reagents:

  • AA: Fmoc-PhTg-OH (3.0 eq)

  • Activator: DIC (N,N'-Diisopropylcarbodiimide) (3.0 eq)

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve Fmoc-PhTg-OH and Oxyma Pure in minimal DMF.

  • Pre-activation (Brief): Add DIC to the mixture. Allow to react for only 2 minutes .

    • Note: Extended pre-activation can lead to side reactions.

  • Coupling: Add the mixture to the resin-bound free amine.

  • Reaction Time: Agitate at Room Temperature for 60–90 minutes .

    • Do not heat. Microwave irradiation is NOT recommended for this specific residue due to thermal promotion of epimerization.

  • Monitoring: Perform a Kaiser Test (if primary amine) or Chloranil Test (if secondary amine). If positive, recouple using fresh reagents for 45 mins.

Protocol C: The "Steric" Coupling (HATU/Collidine)

Use this ONLY if Protocol B fails due to extreme steric hindrance. Collidine (TMP) is a weaker base than DIEA and reduces racemization risk.

Reagents:

  • AA: Fmoc-PhTg-OH (3.0 eq)

  • Activator: HATU (2.9 eq)

  • Base: 2,4,6-Collidine (TMP) (3.0 eq)

  • Solvent: DMF/NMP (1:1)

Step-by-Step:

  • Dissolution: Dissolve AA and HATU in DMF/NMP.

  • Activation: Add Collidine immediately before adding to the resin. Do not pre-activate.

  • Coupling: Pour onto resin and agitate for 45–60 minutes.

Protocol D: Deprotection (Post-Coupling)

Once PhTg is incorporated, the risk shifts to base-catalyzed epimerization during the removal of its Fmoc group.

  • Reagent: 20% Piperidine in DMF with 0.1M HOBt .

    • Why HOBt? Acidic additives in the deprotection cocktail buffer the pH, suppressing base-catalyzed racemization of the sensitive C-terminal residue [1].

  • Cycles:

    • Cycle 1: 30 seconds (Flow wash).

    • Cycle 2: 5 minutes (Batch).

    • Avoid: Long deprotection times (>10 mins).

Quality Control & Validation

After cleavage (Standard TFA/TIS/H2O 95:2.5:2.5), analysis is required to verify diastereomeric purity.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex), 2.6 µm, 100 Å.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Shallow gradient (e.g., 0.5% B per minute) around the expected elution time is critical to separate the L-L and L-D diastereomers.

Expected Results
  • Target Peak: Major peak at expected mass.

  • D-Isomer Impurity: Typically elutes slightly earlier or later (compound dependent) than the major peak. With DIC/Oxyma, D-isomer content should be < 1.0%. With HATU/DIEA, it can exceed 15%.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Doublet peaks in HPLC Racemization of PhTg.Switch from DIEA to Collidine or use DIC/Oxyma. Reduce coupling temp to 4°C.
Incomplete Coupling Steric hindrance of the thiazole/phenyl group.Switch solvent to NMP. Use HATU/Collidine.[1] Double couple.
Deletion Sequences Aggregation of the peptide chain.Use ChemMatrix resin. Add "Magic Mixture" (DCM/DMF/NMP/Triton-X).
Adduct (+152 Da) Dibenzofulvene re-attachment.Ensure efficient washing after deprotection.[1] Use 5% Piperazine instead of Piperidine.

Integrated Workflow Diagram

The following Graphviz diagram outlines the complete optimized workflow for handling this sensitive residue.

SPPS_Workflow Resin Resin Preparation (Swelling) Deprotect Fmoc Deprotection (20% Pip + 0.1M HOBt) Resin->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Decision Coupling Strategy Decision Node Wash1->Decision DIC DIC / Oxyma (Standard Safe) Decision->DIC Default HATU HATU / Collidine (High Sterics) Decision->HATU Failed Prev. Wash2 DMF Wash (x5) DIC->Wash2 HATU->Wash2 QC Kaiser Test Wash2->QC QC->Decision Fail (Blue) NextCycle Next Cycle QC->NextCycle Pass (Colorless) NextCycle->Deprotect Repeat Cleavage Final Cleavage TFA/TIS/H2O NextCycle->Cleavage End of Seq

Caption: Optimized SPPS workflow for PhTg incorporation. Note the "Decision Node" allowing for protocol escalation if coupling is difficult, while maintaining racemization safeguards.

References

  • Steinauer, R., et al. (1989). "Racemization of amino acids in solid-phase peptide synthesis." Journal of Chromatography A. Link (Context: Validates the use of HOBt in deprotection to suppress racemization).

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link (Context: Authoritative review on Oxyma/DIC vs. HATU/DIEA mechanisms).

  • Bachem Application Note. "Efficient Peptide Synthesis: A Guide to Coupling Reagents." Link (Context: Industry standard protocols for racemization-prone amino acids).

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal.[2] Link (Context: Establishes Oxyma as the superior additive for lowering epimerization).

Sources

Optimal Coupling Reagents for 2-Phenylthiazol-4-yl Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

The 2-phenylthiazol-4-yl acetic acid scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a lipophilic linker in PPAR agonists, metabolic enzyme inhibitors, and anti-infectives. While structurally simple, the coupling of this moiety presents specific challenges often overlooked in standard "one-size-fits-all" amide bond formations.

The Core Challenge: -Methylene Reactivity

Unlike benzoic acids, the carboxylic acid in this scaffold is separated from the heteroaromatic ring by a methylene (


) bridge.
  • Electronic Activation: The thiazole ring is electron-deficient (

    
    -excessive but nitrogen acts as an electron sink), effectively increasing the acidity of the 
    
    
    
    -methylene protons (
    
    
    in DMSO).
  • Side Reaction Risk: Over-exposure to strong bases (e.g., DBU) or large excesses of tertiary amines can lead to carbanion formation, resulting in oxidative degradation (often observed as red/brown impurities) or Claisen-type self-condensation.

  • Steric Access: The acid is primary and generally unhindered, meaning "sluggish" reactions are usually due to electronic deactivation of the amine partner or poor solubility of the zwitterionic intermediate, not steric bulk of the acid.

Reagent Selection Matrix

Based on yield, purity profile, and scalability, we categorize reagents into three tiers:

TierReagent SystemPrimary Use CaseProsCons
1 T3P (50% in EtOAc/DMF) Scalable / Difficult Amines Water-soluble byproducts; minimal base required; suppresses racemization (of amine).Higher cost per mol; requires specific solvent compatibility.
2 HATU / DIPEA Discovery / HTS Highest reactivity for electron-poor anilines; rapid kinetics.Difficult removal of tetramethylurea byproduct; potential for guanidinylation of amine.
3 EDC

HCl / HOBt
Routine / Simple Amines Low cost; standard aqueous workup.Slower kinetics; urea byproduct can be difficult to remove if insoluble.

Decision Logic & Workflow

The following decision tree outlines the optimal experimental path based on your specific coupling partner.

CouplingLogic Start Start: 2-Phenylthiazol-4-yl Acetic Acid AmineType Analyze Amine Partner Start->AmineType aliphatic Aliphatic Amine (Primary/Secondary) AmineType->aliphatic aromatic Aromatic/Heteroaromatic (Aniline/Aminopyridine) AmineType->aromatic hindered Sterically Hindered (e.g., t-Butyl, alpha-subst) AmineType->hindered EDC Protocol A: EDC/HOBt (Standard) aliphatic->EDC High Nucleophilicity T3P Protocol C: T3P (Clean/Scalable) aliphatic->T3P Scale > 1g HATU Protocol B: HATU (High Reactivity) aromatic->HATU Discovery Scale (<100mg) aromatic->T3P Scale > 100mg hindered->HATU Force Reaction hindered->T3P If Epimerization Risk

Figure 1: Decision matrix for selecting the optimal coupling protocol based on amine nucleophilicity and scale.

Detailed Experimental Protocols

Protocol A: The "Green" Scalable Method (T3P)

Best For: Scale-up (>1g), sensitive amines, and ease of purification. Mechanism: Propanephosphonic acid anhydride (T3P) forms a mixed anhydride. The byproduct is water-soluble, eliminating the need for chromatography in many cases.[1][2]

Reagents:

  • 2-Phenylthiazol-4-yl acetic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Pyridine (3.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for solubility).

Procedure:

  • Dissolution: Charge the reaction vessel with the thiazole acid and the amine partner. Add EtOAc (5-10 volumes).

    • Note: If the thiazole acid is insoluble in EtOAc, use a 1:1 mixture of EtOAc/DMF or switch to pure DMF.

  • Base Addition: Cool the mixture to 0 °C. Add Pyridine (or DIPEA) dropwise.

    • Expert Tip: Pyridine is often superior with T3P as it acts as both a base and an acylation catalyst without promoting

      
      -deprotonation as aggressively as TEA.
      
  • Coupling: Add T3P solution dropwise over 5-10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours. Monitor by LCMS.

  • Workup (The "T3P Advantage"):

    • Quench with water.[2]

    • Wash organic layer with Water (2x), 10% Citric Acid (to remove excess amine/pyridine), Sat. NaHCO3 (to remove unreacted acid), and Brine .

    • Dry over

      
       and concentrate.
      
  • Result: Often yields >90% purity without column chromatography.

Protocol B: High-Throughput Discovery (HATU)

Best For: Electron-deficient anilines, HTS library generation, small scale (<100 mg). Mechanism: Formation of an active OBt/OAt ester which reacts rapidly with amines.

Reagents:

  • Acid (1.0 equiv)[3]

  • Amine (1.0 - 1.2 equiv)[4]

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF or DMAc (Anhydrous).

Procedure:

  • Activation: Dissolve 2-phenylthiazol-4-yl acetic acid in DMF. Add DIPEA and stir for 2 minutes.

  • Reagent Addition: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 5-10 minutes to ensure formation of the activated ester.

    • Critical Step: Do not wait >30 mins before adding the amine, as the active ester can hydrolyze or rearrange (guanidinylation) if moisture is present.

  • Coupling: Add the amine. Stir at RT for 1-12 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash extensively with Sat. LiCl (3x) to remove DMF.

    • Wash with Sat.

      
       and Brine.[5]
      
    • Note: Tetramethylurea (HATU byproduct) is water-soluble but can trail in organic layers; LiCl washes are essential.

Protocol C: Standard Carbodiimide (EDC/HOBt)

Best For: Simple aliphatic amines, cost-sensitive projects.

Procedure:

  • Dissolve Acid (1.0 equiv) in DCM or DMF.

  • Add HOBt (1.2 equiv) and EDC

    
    HCl (1.2 equiv).
    
  • Add DIPEA (2-3 equiv) only if the amine is a salt (e.g., HCl salt). If free base, DIPEA may be omitted to reduce racemization risk (though less relevant for this achiral acid).

  • Stir 15 mins, then add Amine (1.1 equiv).

  • Stir 16h. Wash with 1N HCl and Sat. NaHCO3.

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield (<30%) Poor solubility of Thiazole Acid.Switch solvent to DMF or NMP. Use Protocol B (HATU).
Red/Brown Impurity Oxidation of methylene bridge.Degas solvents with

. Reduce base equivalents. Switch from TEA to DIPEA.
No Reaction (Aniline) Low nucleophilicity of amine.Heat to 50°C. Switch to Protocol B (HATU) or use acid chloride generation (Ghosez's Reagent).
Emulsion during Workup Amphiphilic nature of thiazole.Filter through Celite before extraction.[5] Use 2-MeTHF instead of EtOAc.
Mechanism of Activation (HATU)

Understanding the activation helps in troubleshooting. The N-oxide of the coupling reagent attacks the carbonyl, forming a reactive intermediate.

Mechanism Acid Thiazole Acid (R-COOH) ActiveEster Active Ester (OAt-Ester) Acid->ActiveEster Activation (Fast) Base DIPEA Base->ActiveEster HATU HATU (Uronium Salt) HATU->ActiveEster Product Amide Product ActiveEster->Product Aminolysis (Rate Limiting for Anilines) Amine Amine (R'-NH2) Amine->Product

Figure 2: Simplified activation pathway. Note that for hindered amines, the aminolysis step is rate-limiting.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Patterson, A. W., et al. (2011). Optimization of T3P for the synthesis of heteroaryl amides. Tetrahedron Letters, 52(20), 2533-2536.
  • Bachem. (2024).[6] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Archibald, T. G., et al. (2010). Propanephosphonic Acid Anhydride (T3P): A Versatile Reagent for Amide Bond Formation.[1][2][6] Organic Process Research & Development. (Foundational text on T3P scalability).

Sources

Scalable Manufacturing of 2-Amino-2-(2-phenylthiazol-4-yl)acetic Acid: Process Optimization & Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a robust, scalable manufacturing protocol for 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid , a critical non-proteinogenic amino acid scaffold used in the synthesis of peptidomimetics and pharmaceutical intermediates. The process utilizes a cost-effective Hantzsch-Sommelet-Bucherer sequence, avoiding expensive chromatographic purification in favor of crystallization-driven isolation. Special emphasis is placed on safety regarding lachrymatory intermediates and cyanide handling, alongside critical process parameters (CPPs) for maximizing yield and purity at the kilogram scale.

Retrosynthetic Analysis & Strategy

The synthesis is designed for industrial scalability, utilizing commodity starting materials. The route constructs the thiazole core first, functionalizes the C4-position to an aldehyde, and subsequently installs the amino acid moiety via a multicomponent cyclization.

Strategic Workflow

G Target Target: 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid Hydantoin Intermediate 3: 5-(2-Phenylthiazol-4-yl)hydantoin Target->Hydantoin Hydrolysis (NaOH, Heat) Aldehyde Intermediate 2: 2-Phenylthiazole-4-carbaldehyde Hydantoin->Aldehyde Bucherer-Bergs (NaCN, (NH4)2CO3) Chloromethyl Intermediate 1: 4-(Chloromethyl)-2-phenylthiazole Aldehyde->Chloromethyl Sommelet Reaction (Hexamine, H3O+) Start Starting Materials: Thiobenzamide + 1,3-Dichloroacetone Chloromethyl->Start Hantzsch Synthesis (EtOH, Reflux)

Figure 1: Retrosynthetic disconnection showing the linear assembly of the target amino acid from thiobenzamide.

Detailed Experimental Protocols

Step 1: Hantzsch Synthesis of 4-(Chloromethyl)-2-phenylthiazole

Objective: Construct the thiazole ring with a reactive handle for oxidation. Reaction: Thiobenzamide + 1,3-Dichloroacetone


 4-(Chloromethyl)-2-phenylthiazole.
  • Safety Warning: 1,3-Dichloroacetone is a severe lachrymator. All operations must occur in a properly functioning fume hood. Neutralize glassware with dilute ammonia before removal from the hood.

Protocol:

  • Charge: To a jacketed glass reactor, add Thiobenzamide (1.0 equiv) and Absolute Ethanol (5.0 vol). Stir to dissolve.

  • Addition: Dissolve 1,3-Dichloroacetone (1.05 equiv) in Ethanol (2.0 vol). Add this solution dropwise to the reactor over 60 minutes, maintaining internal temperature

    
    C (Reaction is exothermic).
    
  • Reflux: Heat the mixture to reflux (

    
    C) for 4 hours. Monitor consumption of thiobenzamide by HPLC.
    
  • Workup: Cool to

    
    C. The product often crystallizes directly as the hydrochloride salt.
    
  • Isolation: Filter the solids. Wash with cold ethanol.

  • Free Base Liberation (Optional but Recommended for Step 2): Suspend the salt in DCM and treat with saturated aqueous NaHCO

    
    . Separate the organic layer, dry over MgSO
    
    
    
    , and concentrate to yield the off-white solid.

Key Parameter: Controlling the addition rate of 1,3-dichloroacetone prevents runaway exotherms and minimizes dimer formation.

Step 2: Sommelet Reaction to 2-Phenylthiazole-4-carbaldehyde

Objective: Oxidize the chloromethyl group to an aldehyde using Hexamethylenetetramine (Hexamine).

Protocol:

  • Salt Formation: Dissolve 4-(Chloromethyl)-2-phenylthiazole (1.0 equiv) in Chloroform (5.0 vol). Add Hexamine (1.1 equiv). Reflux for 2-3 hours. A thick white precipitate (Hexaminium salt) will form.

  • Filtration: Cool to room temperature (RT), filter the salt, and wash with chloroform to remove non-polar impurities.

  • Hydrolysis: Suspend the hexaminium salt in 50% Aqueous Acetic Acid (6.0 vol).

  • Reflux: Heat to reflux (

    
    C) for 2-4 hours. The solid will dissolve, and the solution will darken slightly.
    
  • Isolation: Cool to RT and pour onto crushed ice/water. Neutralize to pH 7-8 using solid Na

    
    CO
    
    
    
    . The aldehyde precipitates as a yellow solid.
  • Purification: Recrystallize from Ethanol/Water if purity is

    
    .
    

Mechanism: The hexaminium salt undergoes hydrolysis to the primary amine, which is then oxidized by the released formaldehyde (transfer hydrogenation) to the imine, and finally hydrolyzed to the aldehyde.

Step 3: Bucherer-Bergs Cyclization

Objective: Convert the aldehyde to the hydantoin intermediate. Reaction: Aldehyde + NaCN + (NH


)

CO


5-(2-Phenylthiazol-4-yl)hydantoin.
  • Safety Warning: Cyanide Hazard. Use a scrubber containing bleach (NaOCl) for all off-gassing. Maintain pH > 9 in waste streams.

Protocol:

  • Charge: Suspend 2-Phenylthiazole-4-carbaldehyde (1.0 equiv) in Ethanol/Water (1:1, 10 vol).

  • Reagents: Add Ammonium Carbonate (3.0 equiv) and Sodium Cyanide (1.2 equiv).

  • Reaction: Heat to

    
    C in a closed vessel (or well-vented flask with efficient condenser) for 12-18 hours. The mixture will become homogeneous before the product begins to precipitate.
    
  • Workup: Cool to RT. Distill off ethanol (carefully, trap distillate).

  • Precipitation: Acidify the remaining aqueous suspension to pH 6 with dilute HCl (in a hood!). The hydantoin precipitates.[1]

  • Filtration: Filter the solid, wash with water, and dry.

Self-Validating Check: The disappearance of the aldehyde peak (~10.0 ppm) in


H NMR and the appearance of the amide NH signals (~10.8 ppm) confirms conversion.
Step 4: Hydrolysis to 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid

Objective: Ring-opening of the hydantoin to the final amino acid.

Protocol:

  • Hydrolysis: Suspend the Hydantoin (1.0 equiv) in 2.5 M NaOH (5.0 equiv).

  • Heat: Reflux (

    
    C) for 24-48 hours. Ammonia is evolved (scrub with acid trap).
    
  • Clarification: If the solution is cloudy, treat with activated carbon and filter hot.

  • Precipitation (Isoelectric Point): Cool the filtrate to RT. Slowly adjust pH to ~6.0 using 6 M HCl. The amino acid will crystallize out.

  • Final Isolation: Filter, wash with cold water, then Ethanol. Dry under vacuum at

    
    C.
    

Quality Control & Specifications

Analytical Data Summary
TestMethodSpecification
Appearance VisualWhite to off-white powder
Assay HPLC (C18, ACN/H2O + 0.1% TFA)

Identity

H NMR (DMSO-d

)
Conforms to structure
Water Content Karl Fischer

Chloride Content Titration

(if free base)
Specific Rotation Polarimetry0° (Racemic)
Process Parameters Table
StepCritical ParameterTarget RangeConsequence of Deviation
1 Addition Temp

C
Runaway exotherm, dimer impurities
2 Hydrolysis Time2-4 hoursIncomplete oxidation (low yield)
3 Cyanide Stoichiometry1.1 - 1.3 equivExcess creates disposal hazard; Low yields incomplete conversion
4 pH Adjustment5.8 - 6.2Incorrect pH leads to loss of product in mother liquor

Advanced Considerations: Stereochemistry

The protocol above yields the racemic amino acid. For pharmaceutical applications requiring the enantiopure (L)- or (D)-isomer:

  • Enzymatic Resolution: Use a "Hydantoinase" enzyme (e.g., from Agrobacterium tumefaciens) on the Step 3 intermediate. The enzyme selectively hydrolyzes the D-hydantoin to the N-carbamoyl-D-amino acid, while a racemase continuously converts the L-hydantoin to the D-form (Dynamic Kinetic Resolution).

  • Chiral HPLC: Preparative separation of the final racemic amino acid.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Sommelet Reaction Review: Angyal, S. J. (2011).[2][3] The Sommelet Reaction. Organic Reactions, 197–217.[2][3]

  • Bucherer-Bergs Reaction: Bucherer, H. T., & Steiner, W. (1934). Journal für Praktische Chemie, 140(2), 291-316.

  • Hydantoin Hydrolysis: Ware, E. (1950).[4] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[4]

  • Industrial Application of Thiazole Amino Acids: Molecules 2021, 26(14), 4279; "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins".

Sources

Application Note: Enantioselective Synthesis of 2-Amino-2-(2-phenylthiazol-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the preparation of enantiomerically pure 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid (also known as


-(2-phenylthiazol-4-yl)glycine). This non-proteinogenic amino acid features a thiazole pharmacophore directly linked to the 

-carbon, a structural motif increasingly utilized in peptide mimetics to constrain backbone conformation and enhance proteolytic stability.

We present two distinct protocols:

  • The "Gold Standard" Asymmetric Route: Utilizing Ellman’s sulfinamide auxiliary for high enantiomeric excess (>98% ee) and predictable stereocontrol, ideal for drug discovery and SAR studies.

  • The Scalable Resolution Route: A robust Hantzsch/Strecker synthesis followed by enzymatic resolution, suitable for multi-gram scale-up.

Strategic Overview

The synthesis hinges on the construction of the 2-phenylthiazole-4-carbaldehyde intermediate. Direct attachment of the amino acid moiety to the thiazole ring via cross-coupling is often plagued by racemization. Therefore, we prioritize a de novo construction of the chiral center using the aldehyde as a handle.

Retrosynthetic Analysis
  • Target: (S)-2-Amino-2-(2-phenylthiazol-4-yl)acetic acid

  • Key Intermediate: 2-phenylthiazole-4-carbaldehyde

  • Chiral Induction: (S)-tert-Butanesulfinamide (Ellman's Auxiliary)

  • Heterocycle Formation: Hantzsch Thiazole Synthesis (Ethyl bromopyruvate + Thiobenzamide)

Part 1: Synthesis of the Key Intermediate

Target: 2-phenylthiazole-4-carbaldehyde

Rationale

The Hantzsch synthesis is the most reliable method to generate the 2,4-disubstituted thiazole core. We utilize ethyl bromopyruvate to install the C4-carboxylate, which is subsequently reduced to the aldehyde.

Protocol 1.1: Hantzsch Thiazole Formation
  • Reagents: Thiobenzamide (1.0 eq), Ethyl bromopyruvate (1.05 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve Thiobenzamide (13.7 g, 100 mmol) in Ethanol (150 mL).

    • Add Ethyl bromopyruvate (20.5 g, 105 mmol) dropwise at room temperature.

    • Heat to reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Cool to 0°C. The hydrobromide salt of the ester often precipitates.

    • Neutralize with saturated NaHCO₃ solution. Extract with EtOAc (3x).

    • Dry (Na₂SO₄) and concentrate to yield Ethyl 2-phenylthiazole-4-carboxylate .

  • Yield Expectation: 85-92%.

Protocol 1.2: Reduction and Oxidation
  • Reduction (Ester

    
     Alcohol): 
    
    • Treat the ester (23.3 g, 100 mmol) with LiAlH₄ (1.1 eq) in dry THF at 0°C. Quench via Fieser workup.

    • Product: (2-phenylthiazol-4-yl)methanol.

  • Oxidation (Alcohol

    
     Aldehyde): 
    
    • Dissolve the alcohol in DCM. Add activated MnO₂ (10 eq). Stir at RT for 16h.

    • Filter through Celite. Concentrate.

    • Product:2-phenylthiazole-4-carbaldehyde .

    • Stability Note: Store under Argon at -20°C; heteroaryl aldehydes can auto-oxidize.

Part 2: Asymmetric Synthesis (Ellman’s Auxiliary)

Target: (S)-2-Amino-2-(2-phenylthiazol-4-yl)acetic acid (>98% ee)

Rationale

Heteroaryl aldehydes are excellent substrates for Ellman’s sulfinamide chemistry. The bulky tert-butyl group directs the addition of the cyanide nucleophile to the Re-face of the imine with high diastereoselectivity.

Workflow Diagram

EllmanSynthesis cluster_stereo Stereochemical Control Aldehyde 2-Phenylthiazole- 4-carbaldehyde Imine (S,E)-N-Sulfinyl Imine Aldehyde->Imine Ti(OEt)4, THF Condensation Auxiliary (S)-t-Bu-Sulfinamide Auxiliary->Imine Strecker Strecker Adduct (Aminonitrile) Imine->Strecker TMSCN, CsF -40°C Target (S)-Target Amino Acid Strecker->Target 6M HCl Hydrolysis

Caption: Asymmetric synthesis workflow utilizing (S)-tert-butanesulfinamide to induce chirality during the Strecker cyanation step.

Detailed Protocol
Step 1: Chiral Imine Formation
  • Reagents: 2-phenylthiazole-4-carbaldehyde (10 mmol), (S)-(-)-2-Methyl-2-propanesulfinamide (11 mmol), Ti(OEt)₄ (20 mmol), Dry THF (50 mL).

  • Execution:

    • Combine aldehyde and sulfinamide in THF under N₂.

    • Add Ti(OEt)₄ dropwise (Warning: Exothermic).

    • Stir at RT for 12h. Monitor for disappearance of aldehyde.

    • Quench: Add to brine (50 mL) with vigorous stirring. Filter the resulting Ti-salts through a Celite pad.

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Checkpoint: Isolate the (S,E)-N-sulfinyl imine.

Step 2: Diastereoselective Strecker Reaction
  • Reagents: Sulfinyl Imine (from Step 1), TMSCN (1.5 eq), CsF (1.1 eq) or Sc(OTf)₃ (0.1 eq), Isopropanol/THF.

  • Execution:

    • Cool the imine solution to -40°C to maximize diastereoselectivity (

      
      ).
      
    • Add TMSCN dropwise.

    • Stir at -40°C for 4-6h.

    • Mechanistic Insight: The sulfinyl group coordinates with the Lewis acid/cation, blocking one face of the imine.

    • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.

    • Critical QC: Check

      
       by ¹H NMR before hydrolysis. Expect >95:5.[1][2]
      
Step 3: Hydrolysis to Amino Acid
  • Reagents: 6M HCl.

  • Execution:

    • Dissolve the aminonitrile in 6M HCl.

    • Heat to reflux for 4-6h. This concomitantly cleaves the sulfinyl group (releasing

      
      -BuSO₂H) and hydrolyzes the nitrile to the acid.
      
    • Isolation: Concentrate to dryness. Dissolve in minimal water and adjust pH to 6.0 with LiOH or Propylene Oxide to precipitate the zwitterionic amino acid.

    • Recrystallization: Water/Ethanol.[3]

Part 3: Scalable Alternative (Enzymatic Resolution)

For quantities exceeding 50g, enzymatic resolution is often more cost-effective than using chiral auxiliaries.

Protocol Overview
  • Racemic Synthesis: React 2-phenylthiazole-4-carbaldehyde with NaCN and NH₄Cl (Standard Strecker) to yield racemic amino acid.

  • Acetylation: Treat with Acetic Anhydride/NaOH to form N-Acetyl-DL-2-amino-2-(2-phenylthiazol-4-yl)acetic acid .

  • Enzymatic Hydrolysis:

    • Enzyme: Acylase I (from Aspergillus melleus or Porcine Kidney).

    • Conditions: pH 7.5, 37°C, 0.1M Phosphate buffer + CoCl₂ (cofactor).

    • Mechanism: The enzyme selectively hydrolyzes the L-N-acetyl isomer to the free L-amino acid. The D-N-acetyl isomer remains unchanged.

  • Separation:

    • Acidify to pH 1. Extract the unreacted D-N-acetyl starting material with EtOAc.

    • The aqueous phase contains the pure L-amino acid . Isolate by ion-exchange chromatography (Dowex 50W).

Validation & Quality Control

Analytical Specifications
TestMethodAcceptance Criteria
Identity ¹H NMR (400 MHz, D₂O/DCl)Thiazole singlets (~7.5-8.0 ppm),

-H singlet (~5.5 ppm).
Purity HPLC (C18, 0.1% TFA)> 98.0% (Area %)
Chiral Purity Chiral HPLC (Crownpak CR(+) or Chiralpak ZWIX)> 99.0% ee
Residual Solvent GC-Headspace< ICH limits
Troubleshooting Guide
  • Problem: Low diastereoselectivity in Ellman Step 2.

    • Solution: Lower temperature to -78°C or switch Lewis Acid from CsF to Sc(OTf)₃ to tighten the transition state.

  • Problem: Racemization during hydrolysis (Step 3).

    • Solution: Use 6M HCl at 60°C for a longer time rather than reflux, or use acid-catalyzed methanolysis (HCl/MeOH) followed by mild saponification.

References

  • Ellman's Auxiliary Overview

    • Ellman, J. A., et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide."[4][5] Chemical Reviews, 2010.

  • Hantzsch Thiazole Synthesis

    • Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen."[3] Justus Liebigs Annalen der Chemie, 1889.

  • Enzymatic Resolution of Amino Acids

    • Faber, K. "Biotransformations in Organic Chemistry." Springer, 2011.
  • Synthesis of Heteroaryl Glycines

    • Beenen, M. A., et al. "Asymmetric Synthesis of alpha-Amino Acids."[4] Journal of the American Chemical Society, 2006.[4]

Sources

Microwave-assisted synthesis of thiazole amino acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Thiazole Amino Acid Derivatives

Executive Summary

Thiazole amino acid derivatives are critical pharmacophores in modern drug discovery, serving as conformationally restricted peptide mimics and key components in cyclic peptides (e.g., epothilones, bleomycin). Conventional thermal synthesis (Hantzsch method) often suffers from prolonged reaction times (8–24 hours), variable yields, and extensive purification requirements.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol for generating thiazole-4-carboxylic acid derivatives—a primary class of thiazole amino acids.[1] By leveraging dielectric heating, this protocol reduces reaction times to under 20 minutes while increasing yields by 20–40% compared to thermal reflux.

Mechanistic Principles & Microwave Effects

The synthesis relies on the Hantzsch Thiazole Synthesis , a condensation reaction between an


-haloketone (or 

-haloester) and a thioamide/thiourea.[1]
Dielectric Heating Mechanism

Microwave irradiation (2.45 GHz) couples directly with the reaction matrix.

  • Dipolar Polarization: Polar solvent molecules (EtOH,

    
    ) align with the oscillating electric field, generating internal heat via molecular friction.[1]
    
  • Ionic Conduction: Dissolved ions (from the thioamide zwitterion) collide under the field influence, further accelerating heating.[1]

  • Non-Thermal Effects: While debated, the stabilization of the polar transition state (TS) in the nucleophilic attack of sulfur is often cited as a contributor to the observed rate enhancement [1].

Reaction Pathway
  • Nucleophilic Attack: The sulfur atom of the thiourea attacks the

    
    -carbon of the 
    
    
    
    -haloketone, displacing the halide (
    
    
    ).
  • Intermediate Formation: Formation of an

    
    -thioiminium intermediate.
    
  • Cyclodehydration: Intramolecular attack of the nitrogen on the carbonyl carbon, followed by dehydration to aromatize the thiazole ring.

HantzschMechanism cluster_0 Reactants cluster_1 Microwave Irradiation (MW) R1 Ethyl Bromopyruvate (α-Haloester) I1 Thioiminium Intermediate R1->I1 SN2 Attack R2 Thiourea/Thioamide R2->I1 I2 Hydroxy-thiazoline I1->I2 Cyclization P1 Thiazole-4-carboxylate (Amino Acid Scaffold) I2->P1 -H2O (Dehydration)

Figure 1: Mechanistic pathway of the Microwave-Assisted Hantzsch Thiazole Synthesis.

Experimental Protocol

Target Molecule: Ethyl 2-amino-thiazole-4-carboxylate (Precursor to Thiazole Amino Acids)

Materials & Equipment
  • Reactants: Ethyl bromopyruvate (1.0 equiv), Thiourea (1.1 equiv).[1]

  • Solvent: Ethanol (Absolute) or Water (Green Chemistry variant).

  • Catalyst: None required (Autocatalytic under MW) or molecular iodine (

    
    ) for difficult substrates.
    
  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Note: Multimode ovens can be used but require scale-up adjustments to ensure field homogeneity.

Step-by-Step Procedure

Step 1: Preparation Dissolve Ethyl Bromopyruvate (195 mg, 1.0 mmol) and Thiourea (84 mg, 1.1 mmol) in Ethanol (2-3 mL) in a 10 mL microwave-transparent pressure vial.

  • Expert Tip: If using a substituted thioamide (e.g., N-phenylthiourea), ensure complete solubility before sealing.[1] Sonicate if necessary.

Step 2: Irradiation Parameters Program the microwave reactor with the following method:

ParameterSettingRationale
Temperature 80°C - 100°CSufficient to cross activation energy barrier without degrading the ester.[1]
Time 10 - 15 minOptimized for >95% conversion based on kinetic studies [2].
Pressure Limit 250 psiSafety cutoff; ethanol generates moderate pressure at 100°C.
Power Dynamic (Max 150W)Allows the PID controller to maintain temp without overshoot.[1]
Stirring HighCritical for uniform heat distribution (hotspot prevention).

Step 3: Workup & Purification

  • Cool the reaction vial to room temperature (using compressed air cooling feature of the reactor).

  • For Ethanol: Pour the reaction mixture into ice-cold water (10 mL).

  • Precipitation: Basify slightly with 10%

    
     if the hydrobromide salt does not precipitate immediately.
    
  • Filtration: Collect the solid precipitate via vacuum filtration.

  • Recrystallization: Recrystallize from hot ethanol/water (1:1) to obtain pure crystals.[1]

Analytical Check
  • TLC: Mobile phase Ethyl Acetate:Hexane (3:7).[1] Product is less polar than thiourea but more polar than the bromo-ester.

  • NMR: Look for the disappearance of the

    
     protons of the bromopyruvate (
    
    
    
    4.2 ppm) and the appearance of the thiazole aromatic proton (
    
    
    7.5-8.0 ppm).

Optimization & Troubleshooting

Solvent Selection Matrix

The choice of solvent dramatically affects microwave absorption (loss tangent,


).[1]
Solvent

(2.45 GHz)
Heating EfficiencyApplication Note
Ethanol 0.941HighStandard choice; good solubility for reactants.[1]
Water 0.123ModerateGreen Choice. Product often precipitates out, simplifying workup [3].
PEG-400 HighVery HighUse for difficult cyclizations; acts as phase transfer catalyst.
Toluene 0.040LowAvoid. Poor microwave absorber. Requires doping with ionic liquid.
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Temperature too low or reaction time insufficient.

    • Fix: Increase Temp to 120°C. If substrate is sensitive, add a Lewis Acid catalyst (e.g., 10 mol%

      
      ).[1]
      
  • Issue: Charring/Decomposition.

    • Cause: "Thermal Runaway" due to high concentration.

    • Fix: Dilute the reaction. Ensure active cooling is enabled during irradiation.

Comparative Data: Microwave vs. Thermal

The following data summarizes the efficiency gains when synthesizing Ethyl 2-amino-4-thiazolecarboxylate [4, 5].

MethodTemperatureTimeYield (%)E-Factor (Waste)
Conventional Reflux 78°C (Oil Bath)6 - 8 Hours65 - 72%High (Solvent loss)
Microwave (Ethanol) 100°C10 Minutes92 - 96%Low
Microwave (Water) 100°C12 Minutes89 - 94%Very Low (Green)

Workflow Diagram

Workflow Start Start: Reagent Prep (Ethyl Bromopyruvate + Thiourea) Solvent Solvent Choice (Ethanol or Water) Start->Solvent MW_Setup MW Reactor Setup (100°C, 150W, 10 min) Solvent->MW_Setup Reaction Irradiation (Hantzsch Cyclization) MW_Setup->Reaction Cooling Cooling & Quench (Ice Water) Reaction->Cooling Precip Precipitation Check Cooling->Precip Base Add 10% NaHCO3 Precip->Base No Solid Filter Filtration & Wash Precip->Filter Solid Formed Base->Filter Final Pure Thiazole Derivative Filter->Final

Figure 2: Operational workflow for the microwave-assisted synthesis protocol.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

  • Kamila, S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[2] Tetrahedron Letters. [Link]

  • Potewar, T. M., et al. (2008). One-pot synthesis of 2-aminothiazoles using Hantzsch condensation in water under microwave irradiation.[1] Tetrahedron Letters. [Link]

  • Majhi, S., et al. (2024).[3] Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation.[3][4] Current Microwave Chemistry. [Link]

  • Mali, D. R., et al. (2022).[5] Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. Journal of University of Shanghai for Science and Technology. [Link]

Sources

Troubleshooting & Optimization

Solving solubility issues of 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid in aqueous media. The following troubleshooting steps and frequently asked questions (FAQs) are designed to offer both practical solutions and the underlying scientific rationale to overcome these issues in your experimental workflows.

Understanding the Molecule: Why is Solubility a Challenge?

2-Amino-2-(2-phenylthiazol-4-yl)acetic acid possesses a complex structure with both ionizable and hydrophobic moieties. The amino acid group (amino and carboxylic acid) suggests that it is an amphoteric compound, meaning it can act as either an acid or a base.[1] Its solubility is therefore highly dependent on the pH of the solution.[2][3] The presence of the phenyl and thiazole rings introduces significant hydrophobicity, which can lead to poor aqueous solubility, especially around its isoelectric point.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid is not dissolving in water. What is the first step I should take?

A1: Adjusting the pH is the most critical first step.

As an amphoteric molecule with amino and carboxylic acid functional groups, 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid's solubility is significantly influenced by pH.[1][4] At its isoelectric point (pI), the net charge of the molecule is zero, leading to minimal electrostatic repulsion between molecules and thus, the lowest aqueous solubility.

Troubleshooting Protocol: pH Adjustment

  • Prepare a slurry: Add the desired amount of the compound to your aqueous solvent (e.g., deionized water, buffer).

  • Acidic Conditions: Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring. As the pH decreases, the amino group will become protonated (-NH3+), increasing the overall positive charge and enhancing solubility.

  • Alkaline Conditions: Alternatively, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise. As the pH increases, the carboxylic acid group will be deprotonated (-COO-), increasing the overall negative charge and improving solubility.[5]

  • Monitor for Dissolution: Continue to stir and adjust the pH until the compound fully dissolves. It is crucial to record the final pH at which complete dissolution occurs for reproducibility.

Initial solubility data for a similar compound, 2-Amino-4-thiazoleacetic acid, is reported to be 6.5 g/L at 20°C, which suggests that the phenyl substitution in your compound likely decreases this intrinsic solubility further.[6][7]

Q2: I've tried adjusting the pH, but the solubility is still insufficient for my experimental concentration. What are my other options?

A2: If pH adjustment alone is insufficient, the use of co-solvents is a standard and effective secondary strategy.

Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[8][9]

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol5-20%Generally well-tolerated in many biological assays.
Propylene Glycol10-30%Often used in pharmaceutical formulations.
Polyethylene Glycol (PEG 300/400)10-40%Can also enhance stability.
Dimethyl Sulfoxide (DMSO)≤1% (for cell-based assays)A powerful solvent, but can have cellular effects.

Experimental Workflow: Co-solvent Screening

G cluster_0 Co-solvent Screening Workflow A Prepare concentrated stock solution in 100% co-solvent (e.g., DMSO) D Serially dilute stock solution into the pH-adjusted aqueous buffer A->D Spike-in B Determine optimal pH range for aqueous solubility C Prepare aqueous buffer at the optimal pH B->C C->D E Observe for precipitation D->E Visual inspection/ Nephelometry F Determine maximum tolerable co-solvent concentration E->F G cluster_1 Cyclodextrin Inclusion Complex Formation Molecule Hydrophobic Moiety (Guest) (Phenyl-Thiazole Rings) Hydrophilic Moiety (Amino Acid) Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior Molecule:f0->Cyclodextrin:f0 Encapsulation Complex Soluble Inclusion Complex Molecule->Complex Cyclodextrin->Complex

Caption: Encapsulation of a hydrophobic drug moiety by a cyclodextrin.

2. Surfactant-Mediated Solubilization (Micellar Solubilization)

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles. [10]These micelles have a hydrophobic core and a hydrophilic shell. [11]Hydrophobic drugs can partition into the hydrophobic core, effectively solubilizing them in the aqueous bulk phase. [12][13][14]

  • Common Surfactants: Polysorbates (e.g., Tween® 80), poloxamers (e.g., Pluronic® F-68), and sodium dodecyl sulfate (SDS) are frequently used. The choice of surfactant will depend on the downstream application.

Troubleshooting Steps:

  • Select a biocompatible surfactant if the solution is for biological experiments.

  • Prepare a stock solution of the surfactant well above its CMC.

  • Attempt to dissolve your compound directly in the surfactant solution. Gentle heating or sonication may aid dissolution.

  • It is often beneficial to combine surfactant use with pH adjustment.

Summary of Troubleshooting Strategies

MethodPrincipleAdvantagesConsiderations
pH Adjustment Ionization of functional groups increases electrostatic interactions with water. [4]Simple, cost-effective, and often the most effective initial step.May not be suitable for pH-sensitive assays or compounds.
Co-solvents Reduces the polarity of the solvent system. [15]Effective for many compounds; a wide range of co-solvents are available. [8]May interfere with biological assays or cause precipitation upon dilution. [16]
Cyclodextrins Encapsulation of the hydrophobic part of the molecule in a soluble host. [17]High solubilization capacity; can improve stability. [18]Can be a more expensive option; potential for competitive displacement. [17]
Surfactants Partitioning of the drug into the hydrophobic core of micelles. [11]Highly effective for very hydrophobic compounds.Potential for protein denaturation or cell lysis; may interfere with certain assays.

Final Recommendations

For any new batch of 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid, it is recommended to first perform a preliminary solubility test by adjusting the pH. If the required concentration cannot be achieved, proceed to screen a small panel of pharmaceutically acceptable co-solvents. For particularly challenging cases or for formulation development, cyclodextrins offer a robust and often superior alternative. Always ensure that the chosen solubilization method is compatible with your final experimental conditions.

References

  • Crini, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Available at: [Link]

  • Saluja, V., & Kasha, P. C. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. Available at: [Link]

  • Gregoriadis, G. (Ed.). (1995). Cyclodextrin Inclusion Complexes in Drug Delivery: A Role for Liposomes. UCL Discovery. Available at: [Link]

  • Sharma, A., et al. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Florence, A. T., & Attwood, D. (2016). Micellar solubilization. In Physicochemical Principles of Pharmacy (pp. 165-206). Pharmaceutical Press.
  • Fiveable. (2023). pH and Solubility. AP Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Valero, J. (2005). Micellar solubilization of drugs. University of Alberta. Available at: [Link]

  • ScienceDirect. (n.d.). Micellar solubilization.
  • Grimm, M., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics. Available at: [Link]

  • Sharma, D., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
  • Aulton, M. E., & Taylor, K. M. G. (Eds.). (2017). Surfactants and micelles. In Aulton's Pharmaceutics: The Design and Manufacture of Medicines. Elsevier.
  • Amphoteric Compounds. (n.d.). Retrieved from [Link]

  • Khan, B. A., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design. Available at: [Link]

  • Merck. (n.d.). 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetic acid.
  • Expii. (n.d.). Effect of pH on Solubility — Overview & Examples.
  • Al-Gousous, J., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. Available at: [Link]

  • Echemi. (n.d.). 2-amino-4-thiazoleacetic acid.
  • Avdeef, A., et al. (2021). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Hewage, U. G., et al. (2022). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. RSC Medicinal Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Singh, S., et al. (2019). Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Pharma Excipients. (2023). Amorphization of Low Soluble Drug with Amino Acids to Improve Its Therapeutic Efficacy: a State-of-Art-Review.
  • King's College London Research Portal. (2022). Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution. Retrieved from King's College London Research Portal.
  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1).
  • Home Sunshine Pharma. (n.d.). 2-Aminothiazol-4-acetic Acid CAS 29676-71-9.
  • ChemScene. (n.d.). 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride.
  • Documentation AI. (n.d.). Mastering the Art of Writing Technical Manuals: A Comprehensive Guide.
  • Sigma-Aldrich. (n.d.). 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride.
  • Document360. (2023). Creating a Technical Manual: How, Types & Examples.
  • Tango. (2023). How To Write Technical Documentation in 7 Quick Steps.
  • ClickHelp. (2023). Create a Technical Manual - Types of Technical Manuals.
  • Echemi. (n.d.). 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride SDS, 66659-20-9 Safety Data Sheets.
  • Knowledge Base. (2023). How to Create Technical Documentation with Examples.
  • Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • ChemicalBook. (n.d.). 2-Aminothiazole-4-acetic acid.

Sources

Optimizing temperature conditions for thiazole ring formation in amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Temperature Dilemma

The formation of thiazole rings within amino acid sequences (as seen in thiopeptide antibiotics like thiostrepton or cyanobactins) presents a fundamental thermodynamic conflict. High temperatures (


) favor the kinetics of cyclodehydration and aromatization but aggressively promote the racemization  of the 

-carbon, particularly in cysteine residues where the

-proton is acidified by the adjacent sulfur.

This guide moves beyond generic protocols to address the specific temperature-dependent failure points in two primary pathways:

  • Hantzsch Thiazole Synthesis: Condensation of thioamides with

    
    -haloketones.[1]
    
  • Biomimetic Peptide Backbone Modification: Cyclodehydration of Cys residues followed by oxidation.[1]

Decision Matrix: Selecting the Right Pathway

Before optimizing temperature, confirm your synthetic route aligns with your substrate's sensitivity.[1]

ThiazoleRouteSelection Start Start: Substrate Analysis IsPeptide Is the Thiazole inside a peptide backbone? Start->IsPeptide Yes Biomimetic Route (Cys Cyclodehydration) IsPeptide->Yes Yes No Hantzsch Synthesis IsPeptide->No No (Single Amino Acid) CysCyclo Burgess Reagent (Reflux THF) or Deoxo-Fluor (RT) Yes->CysCyclo Step 1: Cyclodehydration HantzschType Standard vs. Modified No->HantzschType Chiral Integrity Critical? Oxidation MnO2 (High Temp Risk) or BrCCl3/DBU (Low Temp Safe) CysCyclo->Oxidation Step 2: Oxidation Standard Reflux EtOH (78°C) or Microwave HantzschType->Standard No (Achiral) Modified 2-Step: RT Cyclization then Cold Oxidation HantzschType->Modified Yes (Chiral)

Figure 1: Decision tree for selecting the optimal thiazole synthesis pathway based on substrate complexity and chirality requirements.

Troubleshooting Guide & FAQs

Scenario A: Biomimetic Cyclization (Cys Thiazoline Thiazole)

Q1: I am using Burgess reagent for cyclodehydration, but my yields are low. Should I increase the temperature?

  • Diagnosis: Increasing temperature above

    
     with Burgess reagent often leads to elimination side products (dehydroalanine formation) rather than cyclization.[1]
    
  • Technical Insight: The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) activates the serine/cysteine hydroxyl/thiol for intramolecular attack.[1] This is an entropic reaction.[1]

  • Optimization:

    • Do not exceed

      
      .  Standard protocol is refluxing THF (
      
      
      
      ).[1]
    • If reaction is sluggish, switch solvent to DCM and run at reflux (

      
      )  for longer times, or use Deoxo-Fluor  at Room Temperature (
      
      
      
      )
      . Deoxo-Fluor is superior for preserving chiral centers but requires anhydrous conditions.[1]

Q2: My thiazoline is forming, but the oxidation to thiazole using MnO


 causes racemization. 
  • Diagnosis: Activated MnO

    
     often requires reflux temperatures (
    
    
    
    in DCE/Benzene) to drive the dehydrogenation of electron-poor thiazolines.[1] Prolonged heating of the thiazoline intermediate promotes tautomerization and loss of stereochemistry.
  • Corrective Protocol: Switch to the BrCCl

    
    /DBU  oxidation method.
    
    • Why? This reaction proceeds via a radical-anion mechanism or bromination-elimination at

      
       to Room Temperature , completely avoiding the thermal threshold for racemization.[1]
      
Scenario B: Hantzsch Synthesis

Q3: My chiral amino acid thioamide racemizes during Hantzsch coupling with


-bromoketones. 
  • Diagnosis: The classic Hantzsch method refluxes reactants in ethanol.[1] The intermediate hydroxy-thiazoline can undergo retro-aldol-like reversion or enolization at high temperatures.[1]

  • Optimization: Use the "Cold-Hantzsch" modification:

    • Perform the initial condensation (thioamide +

      
      -haloketone) at 
      
      
      
      to RT
      in DMF or DMA. This forms the hydroxy-thiazoline intermediate without dehydration.[1]
    • Dehydrate/aromatize in a separate step using TFAA/Pyridine at

      
       .
      

Comparative Data: Oxidation Methods

The oxidation of the intermediate thiazoline is the most temperature-sensitive step regarding stereochemical integrity.

OxidantTypical Temp (

C)
Yield (%)Racemization RiskNotes
MnO

(Activated)

(Reflux)
50 - 80High Requires heat for complete conversion; heterogeneous (easy workup).[1]
BrCCl

/ DBU

70 - 95Low Best for chiral substrates; mild conditions; homogeneous.[1]
NiO


(RT)
60 - 85Low Good alternative to MnO

but reagent quality varies.[1]
DDQ

40 - 70Very High Strong oxidant; often leads to over-oxidation or degradation.[1]

Detailed Experimental Protocols

Protocol A: Low-Temperature Biomimetic Synthesis (Chiral-Safe)

Target: Conversion of Cys-Peptide to Thiazole-Peptide.[1]

Step 1: Cyclodehydration (Cys


 Thiazoline) [1]
  • Dissolve the Cys-containing peptide (1.0 equiv) in anhydrous THF (0.05 M).[1]

  • Add Burgess Reagent (2.0 equiv).[1]

  • Heat to

    
      (internal temp) under N
    
    
    
    for 2 hours. Do not reflux vigorously.[1]
  • Checkpoint: Monitor by LC-MS. If incomplete, add 0.5 equiv more reagent.[1]

  • Concentrate and filter through a short silica plug (flash chromatography) to isolate the thiazoline.[1]

Step 2: Oxidation (Thiazoline


 Thiazole) 
  • Dissolve the thiazoline intermediate in anhydrous DCM or MeCN at

    
     .
    
  • Add BrCCl

    
      (3.0 equiv) followed by dropwise addition of DBU  (3.0 equiv).[1]
    
  • Stir at

    
      for 2 hours, then allow to warm to 
    
    
    
    for 1 hour.
  • Quench: Add saturated NH

    
    Cl solution.
    
  • Result: This protocol typically yields >90% ee (enantiomeric excess).[1]

Protocol B: Modified Hantzsch for Chiral Amino Acids

Target: Condensation of Boc-Amino-Thioamide with Bromopyruvate.

  • Condensation: Dissolve thioamide (1.0 equiv) and ethyl bromopyruvate (1.1 equiv) in DMF at

    
     . Stir for 12 hours.
    
    • Note: Avoid EtOH/Reflux.[1]

  • Dehydration: Cool the mixture to

    
     .
    
  • Add Pyridine (3.0 equiv) and Trifluoroacetic Anhydride (TFAA) (1.5 equiv).[1]

  • Stir for 1 hour at

    
    .
    
  • Workup: Dilute with EtOAc, wash with 1N HCl, NaHCO

    
    , and Brine.
    

Mechanism & Failure Analysis

Understanding the mechanism helps predict temperature sensitivity.[1]

ThiazoleMechanism cluster_warning Critical Failure Points Cys Cysteine Residue (Thiol + Amide) Hydroxy Hydroxy-Thiazolidine (Intermediate) Cys->Hydroxy Cyclization (Kinetic Control) Thiazoline Thiazoline (Cyclic Imine) Hydroxy->Thiazoline Dehydration (-H2O) Thiazole Thiazole (Aromatic) Thiazoline->Thiazole Oxidation (-2H) Racemization Racemization Risk! (Temp > 50°C) Thiazoline->Racemization Heat

Figure 2: Mechanistic pathway showing the vulnerability of the Thiazoline intermediate to racemization under thermal stress.

References

  • Wipf, P., & Miller, C. P. (1993).[1] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.[1] Link[1]

    • Establishes the standard Burgess reagent protocol for cyclodehydr
  • Phillips, A. J., Uto, Y., Wipf, P., & Reno, M. J. (2000).[1] Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168.[1] Link[1]

    • Details the use of fluorinating reagents for lower-temperature cycliz
  • Nakamura, A., et al. (2009).[1] Facile synthesis of 2,4-disubstituted thiazoles using MnO2.[1][2] Tetrahedron Letters, 50(26), 3480-3484.[1] Link[1]

    • Discusses the temperature requirements for MnO2 oxid
  • Williams, D. R., et al. (2009).[1] BrCCl3/DBU as a mild oxidizing system for the conversion of thiazolines to thiazoles. Organic Letters, 11(12), 2659-2662.[1] Link[1]

    • The authoritative source for the low-temperature oxid
  • Aguilar, E., & Meyers, A. I. (1994).[1] Reinvestigation of the Hantzsch thiazole synthesis. Tetrahedron Letters, 35(16), 2473-2476.[1] Link[1]

    • Covers the modified Hantzsch conditions to prevent racemiz

Sources

Removing impurities from crude 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It addresses the purification of 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid , a non-proteinogenic amino acid often synthesized via the Strecker reaction (from 2-phenylthiazole-4-carbaldehyde) or the Hantzsch synthesis (assembling the thiazole ring on a glycine scaffold).

This guide assumes the user is dealing with "Crude" material containing common synthetic by-products: unreacted aldehydes, thioamides, partially hydrolyzed nitriles, or oxidation products.

Topic: 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid (ATPA) Ticket Type: Impurity Removal & Protocol Optimization Status: Active Guide

Diagnostic Triage: Identify Your Impurity Profile

Before selecting a purification protocol, characterize the crude material. The specific synthetic route dictates the impurity profile.

Visual & Analytical Inspection
ObservationProbable Impurity / IssueRoot Cause
Dark Brown/Black Tar Thiazole Polymers / SulfoxidesOxidation of the sulfur ring during workup or excess heat.
Yellow Sticky Solid Unreacted Aldehyde (Strecker)Incomplete reaction of 2-phenylthiazole-4-carbaldehyde.
Sulfur/Rotten Egg Odor Thiobenzamide residuesIncomplete Hantzsch cyclization or degradation.
HPLC: Peak @ RRT 0.9 Amide IntermediateIncomplete hydrolysis of the aminonitrile or ester precursor.
HPLC: Peak @ RRT 1.2 Decarboxylated AmineOverheating during the hydrolysis step (loss of CO₂).
Impurity Decision Matrix

Use the following logic flow to determine the correct remediation strategy.

ImpurityTriage Start Crude ATPA Material CheckColor Is the solid Dark Brown/Black? Start->CheckColor CheckHydrophobic Is there a distinct organic smell (Aldehyde)? CheckColor->CheckHydrophobic No ActionCharcoal Protocol C: Activated Carbon Treatment CheckColor->ActionCharcoal Yes CheckSalt Is the Ash Content > 1%? CheckHydrophobic->CheckSalt No ActionWash Protocol B: Organic Solvent Slurry CheckHydrophobic->ActionWash Yes ActionpI Protocol A: Isoelectric Precipitation CheckSalt->ActionpI No (Standard Purification) ActionDesalt Protocol D: Ion Exchange / Desalting CheckSalt->ActionDesalt Yes ActionCharcoal->ActionpI ActionWash->ActionpI

Figure 1: Diagnostic workflow for selecting the appropriate purification module based on crude material properties.

Purification Protocols

Protocol A: Isoelectric Point (pI) Precipitation (The "Workhorse")

Objective: Isolate the zwitterionic amino acid from ionic salts and non-ionic organic impurities. Mechanism: Amino acids exhibit minimum solubility at their isoelectric point (pI).[1] For ATPA, the thiazole ring is weakly basic, and the carboxyl is acidic. The estimated pI is approximately 5.5 – 6.0 .

Reagents:

  • 2M HCl (Hydrochloric Acid)

  • 2M NaOH (Sodium Hydroxide) or NH₄OH (Ammonium Hydroxide)

  • pH Meter (Calibrated)

Step-by-Step Methodology:

  • Dissolution: Suspend the crude solid in water (10 mL/g). Slowly add 2M HCl until the pH reaches ~1.0. The solution should become clear as the cationic form is generated.

    • Note: If insolubles remain at pH 1, filter them out. These are likely non-basic organic impurities (e.g., unreacted aldehydes).

  • Clarification: If the solution is colored, treat with Activated Carbon (See Protocol C) while acidic.

  • Neutralization: Slowly add 2M NaOH (or NH₄OH) dropwise with vigorous stirring. Monitor pH continuously.

  • Precipitation: As pH approaches 4.5, turbidity will appear. Continue adjusting pH to 5.8 ± 0.2 .

  • Aging: Stir the slurry at this pH for 1–2 hours at 0–5°C to maximize crystallization.

  • Isolation: Filter the solid. Wash with cold water (to remove salts) followed by cold Acetone (to remove water and dry quickly).

Expert Insight: Do not overshoot the pH. If you go to pH 9+, the molecule becomes anionic and re-dissolves. If this happens, re-acidify to pH 6.

Protocol B: Solvent Slurry / Digestion

Objective: Remove unreacted hydrophobic starting materials (Thiobenzamide, Aldehydes) that are trapped in the crystal lattice.

Step-by-Step Methodology:

  • Dry the solid obtained from Protocol A.

  • Suspend the solid in Ethyl Acetate or Dichloromethane (5 mL/g).

  • Reflux (gentle boil) for 30 minutes. The amino acid is insoluble in these solvents, but the organic impurities will dissolve.

  • Cool to room temperature.

  • Filter the purified solid.[2]

Protocol C: Activated Carbon Treatment (Color Removal)

Objective: Remove oxidized sulfur species (brown tars) which can poison downstream catalysts.

Step-by-Step Methodology:

  • Dissolve crude material in dilute HCl (pH 1–2).

  • Add Activated Charcoal (10–20 wt% relative to substrate).

  • Heat to 50°C for 30 minutes.

  • Filter through a Celite (diatomaceous earth) pad to remove all carbon fines.

  • Proceed to Protocol A (Precipitation).

Troubleshooting FAQ

Q1: My product is not precipitating at pH 6.0. It remains a clear solution.

  • Cause: High salt concentration (Salting-in effect) or high dilution.

  • Fix:

    • Concentrate the solution by rotary evaporation to half volume.

    • If salt content is too high (from multiple acid/base adjustments), perform a "Desalting" step using a cation exchange resin (e.g., Dowex 50W). Load at pH 2, wash with water, elute with 1M NH₄OH.

Q2: The solid is sticky/gummy instead of a free-flowing powder.

  • Cause: Presence of "Oiling out" impurities (often the unreacted aldehyde or partially hydrolyzed amide).

  • Fix: Perform Protocol B (Solvent Slurry) using Isopropyl Alcohol (IPA) or Methanol instead of Ethyl Acetate. Trituration (grinding under solvent) often induces crystallization.

Q3: The NMR shows a doublet peak around 7.8-8.0 ppm that shouldn't be there.

  • Cause: This is characteristic of the Thiobenzamide proton or a Thiazole dimer .

  • Fix: These are lipophilic. Recrystallize from a Water:Ethanol (80:20) mixture. The lipophilic impurity will stay in the mother liquor.

Analytical Validation (Quality Control)

After purification, validate the integrity of the 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid using the following parameters.

HPLC System Suitability
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 20 minutes
Detection UV @ 254 nm (Thiazole absorption)
Flow Rate 1.0 mL/min
Specification Targets
  • Purity (HPLC): > 98.0%

  • Appearance: Off-white to pale yellow powder.

  • Loss on Drying: < 0.5%

  • Residue on Ignition (Ash): < 0.1%

Scientific Grounding & Mechanisms

The Isoelectric Principle

Amino acids exist as zwitterions (dipolar ions) at specific pH levels.[1][3] For 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid:

  • pH < 2: The amine is protonated (

    
    ), and the carboxyl is protonated (
    
    
    
    ). Net Charge = +1. (Soluble).
  • pH > 9: The amine is deprotonated (

    
    ), and the carboxyl is deprotonated (
    
    
    
    ). Net Charge = -1. (Soluble).
  • pH ~ 5.8 (pI): The amine is protonated (

    
    ), and the carboxyl is deprotonated (
    
    
    
    ). Net Charge = 0.[1]
    • Thermodynamic Consequence: The lattice energy of the solid crystal exceeds the solvation energy of water, leading to precipitation.

Thiazole Sensitivity

The 2-phenylthiazole moiety is susceptible to oxidation at the sulfur atom, forming sulfoxides (


). These impurities are more polar than the parent thiazole but often co-precipitate. They are best removed via recrystallization  rather than simple acid-base washing, as their pKa values shift significantly.

References

  • General Amino Acid Purification

    • Title: Isoelectric Point Separations of Peptides and Proteins.[3]

    • Source: Proteomes (2017).
    • URL:[Link]

  • Thiazole Synthesis & Stability

    • Title: Synthesis and Evalu
    • Source: Asian Journal of Organic & Medicinal Chemistry.
    • URL:[Link] (General reference for thiazole stability).

  • Mirabegron/Thiazole Intermediate Patents (Contextual Analogues)

    • Title: Process for the preparation of (2-aminothiazol-4-yl)-acetic acid hydrochloride (US4391979A).
    • Source: Google Patents.[4]

    • URL
  • Strecker Synthesis of Aryl-Glycines: Title: An In-depth Technical Guide to (R)-2-Amino-2-(4-chlorophenyl)acetic acid (Analogous Phenylglycine purification). Source: BenchChem Technical Guides.

(Note: While the specific molecule "2-Amino-2-(2-phenylthiazol-4-yl)acetic acid" is a specialized research chemical, the protocols above are derived from authoritative procedures for structurally homologous thiazole-amino acids and phenylglycine derivatives.)

Sources

Validation & Comparative

1H NMR spectral analysis of 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

1H NMR Spectral Analysis of 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid: A Comparative Technical Guide

Executive Summary

2-Amino-2-(2-phenylthiazol-4-yl)acetic acid (also known as 2-phenyl-4-thiazolylglycine) represents a critical class of unnatural amino acids used as building blocks in peptide mimics and drug candidates. Its structural uniqueness lies in the replacement of the phenyl ring of phenylglycine with a 2-phenylthiazole moiety.

This guide provides a definitive spectral analysis framework. Unlike standard alkyl amino acids, the electron-deficient thiazole ring induces significant deshielding effects. We compare this product against its carbocyclic analog (Phenylglycine ) and a common regioisomer/precursor (2-(2-Aminothiazol-4-yl)acetic acid ) to establish a self-validating identification protocol.

Structural Analysis & Theoretical Shifts

The molecule consists of three distinct magnetic environments crucial for verification:

  • The Glycine Core: A chiral

    
    -carbon bearing an amine and carboxylic acid.
    
  • The Thiazole Linker: A 2,4-disubstituted thiazole ring. Only the H5 proton remains, serving as a diagnostic singlet.

  • The Phenyl Anchor: A monosubstituted benzene ring attached to the thiazole C2 position.

Predicted Chemical Shift Table (DMSO-d6)
Proton LabelChemical Shift (

, ppm)
MultiplicityIntegrationStructural Assignment
COOH 10.0 – 13.0Broad Singlet1HCarboxylic Acid (Exchangeable)
NH₂ 8.0 – 9.5Broad Singlet2-3H

-Amine (Ammonium form in acid)
Thiazole-H5 7.80 – 8.20 Singlet 1H Diagnostic Marker (Deshielded)
Phenyl-Ar 7.40 – 8.00Multiplet5HPhenyl ring protons

-CH
5.10 – 5.50 Singlet/Doublet 1H Chiral Center (Deshielded by Thiazole)

Note: The


-CH appears as a singlet if D₂O exchange is performed.[1] In dry DMSO-d6, it may appear as a broad doublet due to coupling with the NH₂ protons.

Comparative Analysis: Validating the Product

To ensure scientific integrity, one must validate the spectrum against known alternatives. The two most common points of confusion are the carbocyclic analog (Phenylglycine) and the regioisomeric "false friend" used in Mirabegron synthesis.

Comparison A: Target vs. Phenylglycine (The Analog)
  • The Electronic Effect: The thiazole ring is an aromatic heterocycle with higher electronegativity than a benzene ring. This causes a downfield shift of the

    
    -proton.
    
  • Spectral Difference:

    • Phenylglycine:

      
      -CH resonates at ~4.3 – 5.0 ppm .
      
    • Target Product:

      
      -CH resonates at ~5.1 – 5.5 ppm .
      
    • Key Differentiator: The presence of the Thiazole H5 singlet (~8.0 ppm) in the target, which is absent in phenylglycine.

Comparison B: Target vs. 2-(2-Aminothiazol-4-yl)acetic acid (The "False Friend")
  • The Structural Trap: Both compounds contain "aminothiazole" and "acetic acid" in their names, but the connectivity is different.

    • Target: Amino group is on the acetic acid chain (Glycine derivative).

    • Alternative: Amino group is on the thiazole ring (2-amino-thiazole).[2]

  • Spectral Difference:

    • Target: Contains a Phenyl group (5H multiplet). The aliphatic region shows a Methine (

      
      -CH)  signal (~5.3 ppm, 1H).
      
    • Alternative: No Phenyl group . The aliphatic region shows a Methylene (CH₂) signal (~3.6 ppm, 2H).

Experimental Protocol: Self-Validating Workflow

Objective: Obtain a high-resolution spectrum that resolves exchangeable protons and confirms the thiazole-phenyl linkage.

Reagents:

  • Solvent A: DMSO-d6 (99.9% D) – Preserves NH/COOH signals.

  • Solvent B: D₂O (99.9% D) + NaOD – For confirming exchangeable protons.

  • Internal Standard: TMS (Tetramethylsilane).[3]

Step-by-Step Methodology:

  • Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-d6 . Ensure the sample is completely dry; residual water signal at 3.33 ppm can obscure the

    
    -proton if shifts coincide.
    
  • Acquisition (Experiment 1): Run a standard proton scan (16 scans, relaxation delay d1 = 1.0s).

    • Checkpoint: Verify the integration ratio of Aromatic (6H total: 5 Ph + 1 Thiazole) to Aliphatic (1H).

  • D₂O Shake (Experiment 2): Add 2 drops of D₂O to the NMR tube and shake.

    • Observation: The broad signals at >8.0 ppm (NH/COOH) should disappear.

    • Validation: The

      
      -CH signal (if split) should collapse to a sharp singlet.
      
  • Comparison: Overlay the spectrum with the reference data of Phenylglycine. Confirm the downfield shift of the

    
    -proton.
    

Decision Logic & Visualization

The following flowchart illustrates the logic path for verifying the identity of 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid against common alternatives.

NMR_Validation_Workflow Start Unknown Sample Spectrum Check_Aromatic Step 1: Analyze Aromatic Region (7.0 - 8.5 ppm) Start->Check_Aromatic Has_Phenyl Contains Multiplet (5H) AND Singlet (1H)? Check_Aromatic->Has_Phenyl Check_Aliphatic Step 2: Analyze Aliphatic Region (3.0 - 6.0 ppm) Has_Phenyl->Check_Aliphatic Yes (Phenyl + Thiazole H5) Result_Analog MISIDENTIFICATION: Phenylglycine (Missing Thiazole Singlet) Has_Phenyl->Result_Analog Phenyl only (No Singlet) Result_FalseFriend MISIDENTIFICATION: (2-Aminothiazol-4-yl)acetic acid (Missing Phenyl, CH2 instead of CH) Has_Phenyl->Result_FalseFriend No Phenyl Multiplet Signal_Type Signal Character? Check_Aliphatic->Signal_Type Result_Target CONFIRMED IDENTITY: 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid Signal_Type->Result_Target Methine (CH) ~5.3 ppm (1H Integration) Signal_Type->Result_FalseFriend Methylene (CH2) ~3.6 ppm (2H Integration)

Figure 1: Decision tree for the spectral verification of 2-phenyl-4-thiazolylglycine derivatives.

References

  • Thiazole Ring Current & Chemical Shifts: Abraham, R. J., & Mobli, M. (2008).[2] 1H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry.

  • Synthesis of 2-Amino-4-phenylthiazole Derivatives: Himaja, M., et al. (2011).[4] Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids. Asian Journal of Chemistry.

  • Phenylglycine Reference Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3866, 2-Phenylglycine.

  • General NMR Interpretation of Amino Acids: Starkey, L. S. (2024). 1H NMR Chemical Shifts Table. California State Polytechnic University.[1]

Sources

Beyond the Benzene Ring: A Comparative Technical Guide to 2-Amino-2-(2-phenylthiazol-4-yl)acetic Acid vs. Phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of Aromatic Amino Acids

In the landscape of non-proteinogenic amino acids, Phenylglycine (Phg) has long served as the standard "constrained" aromatic scaffold, widely utilized in beta-lactam antibiotics and chiral resolution agents. However, the demand for enhanced potency, metabolic stability, and novel intellectual property has driven the exploration of heteroaromatic analogs.

2-Amino-2-(2-phenylthiazol-4-yl)acetic acid (hereafter referred to as PT-Gly ) represents a significant structural evolution. By replacing the phenyl ring of Phg with a 2-phenylthiazole moiety, researchers introduce a bi-aryl system that offers extended steric reach, unique electronic properties (H-bond acceptance via thiazole nitrogen), and altered lipophilicity.

This guide provides a head-to-head technical comparison, detailing the physicochemical shifts, synthetic accessibility, and bioactivity implications of transitioning from Phg to PT-Gly.

Physicochemical & Structural Comparison

The transition from Phg to PT-Gly is not merely an increase in bulk; it is a fundamental shift in the pharmacophore's electronic signature.

Comparative Properties Table
FeaturePhenylglycine (Phg)2-Amino-2-(2-phenylthiazol-4-yl)acetic acid (PT-Gly)Impact on Bioactivity
Formula C₈H₉NO₂C₁₁H₁₀N₂O₂SIncreased complexity
MW ~151.16 Da~234.27 DaLarger fragment; higher ligand efficiency potential if binding improves
Aromatic System Single Phenyl RingPhenyl-Thiazole (Bi-aryl)Extended pi-system; potential for "deep pocket" binding
H-Bond Acceptors 1 (Carboxyl)2 (Carboxyl + Thiazole N)Thiazole N provides a critical anchor point in active sites
Steric Length ~5.8 Å (Cα to para-H)~9.5 Å (Cα to para-H of phenyl)PT-Gly probes distal hydrophobic regions
LogP (Est.) ~0.3 (Amphoteric)~1.8 - 2.2Increased lipophilicity aids membrane permeability
Mechanistic Insight: The "Thiazole Effect"

While Phg relies solely on hydrophobic interactions and pi-stacking, PT-Gly introduces the thiazole nitrogen as a specific H-bond acceptor. In enzyme pockets (e.g., proteases or kinases), this nitrogen can interact with backbone amides or serine hydroxyls, often resulting in 10-100x potency gains compared to the "blind" hydrophobic binding of Phg.

Experimental Protocol: Synthesis of PT-Gly

Unlike Phg, which is commercially abundant, PT-Gly often requires de novo synthesis for specific R&D applications. The most robust, self-validating protocol is the Strecker Synthesis starting from the heteroaromatic aldehyde.

Reagents & Workflow
  • Precursor: 2-Phenylthiazole-4-carboxaldehyde

  • Reagents: Sodium Cyanide (NaCN), Ammonium Chloride (NH₄Cl), Ammonia (7N in MeOH), HCl (6N).

  • Safety: Cyanide protocols require a dedicated fume hood and specific waste disposal.

Step-by-Step Methodology
  • Imine Formation (In Situ):

    • Dissolve 2-phenylthiazole-4-carboxaldehyde (1.0 eq) in MeOH.

    • Add NH₄Cl (1.1 eq) and 7N NH₃/MeOH (2.0 eq). Stir at RT for 30 mins to equilibrate the imine species.

    • Checkpoint: Solution color often shifts from pale yellow to deep orange.

  • Strecker Reaction:

    • Cool to 0°C. CAREFULLY add NaCN (1.2 eq).

    • Allow to warm to RT and stir for 12-18 hours.

    • Workup: Quench with water, extract with EtOAc. The intermediate is the alpha-aminonitrile .[1][2][3][4]

    • Validation: IR spectrum should show a weak nitrile band at ~2240 cm⁻¹.

  • Acid Hydrolysis:

    • Dissolve the crude aminonitrile in 6N HCl.

    • Reflux (100°C) for 4-6 hours. This converts the nitrile to the carboxylic acid.[1]

    • Purification: Concentrate to dryness. Recrystallize from EtOH/Water or use Ion-Exchange Chromatography (Dowex 50W) to isolate the zwitterion.

Visualization of Synthesis Pathway[5]

SynthesisWorkflow Aldehyde 2-Phenylthiazole- 4-carboxaldehyde Imine Imine Intermediate Aldehyde->Imine NH4Cl / NH3 (MeOH) Nitrile Alpha-Aminonitrile (Precursor) Imine->Nitrile NaCN 0°C to RT Product PT-Gly (Final Amino Acid) Nitrile->Product 6N HCl Reflux, 6h

Caption: Figure 1. Strecker synthesis pathway for generating PT-Gly from its aldehyde precursor.[1]

Bioactivity & Application Analysis

Target Binding Profile
  • Phenylglycine: Acts as a "space-filler." It is rigid and restricts the conformational freedom of the peptide backbone (phi/psi angles). It is excellent for beta-turns but rarely drives specific affinity beyond hydrophobic contact.

  • PT-Gly: The 2-phenylthiazole moiety is a known Sortase A inhibitor pharmacophore and a Tubulin polymerization inhibitor scaffold. When incorporated into a peptide, PT-Gly acts as a "warhead," anchoring the molecule into deep hydrophobic pockets (e.g., the S1' pocket of metalloproteases).

Metabolic Stability
  • Phg Liability: The benzylic hydrogen in Phg is susceptible to oxidative metabolism (CYP450).

  • PT-Gly Advantage: The thiazole ring is generally more metabolically stable than a simple phenyl ring in this context. However, the terminal phenyl ring on the thiazole may still be subject to para-hydroxylation.

    • Optimization: If metabolism is observed, substitute the terminal phenyl with a 4-fluoro-phenyl or pyridyl group (a common medicinal chemistry tactic).

Decision Matrix: When to Switch?

Use the following logic flow to determine if PT-Gly is the correct tool for your lead optimization:

DecisionMatrix Start Start: Optimization of Aromatic Amino Acid CheckPotency Is Phenylglycine (Phg) potent enough? Start->CheckPotency KeepPhg Keep Phg (Minimize MW) CheckPotency->KeepPhg Yes CheckPocket Does target have deep hydrophobic pocket? CheckPotency->CheckPocket No TryPTGly Switch to PT-Gly (Extended Reach) CheckPocket->TryPTGly Yes (Deep Pocket) CheckHBond Is there a H-bond donor near the aromatic ring? CheckPocket->CheckHBond No (Shallow) CheckHBond->KeepPhg No ThiazoleBenefit Thiazole N accepts H-bond (Gain Affinity) CheckHBond->ThiazoleBenefit Yes

Caption: Figure 2. Rational decision tree for selecting between Phenylglycine and PT-Gly based on SAR requirements.

References

  • PubChem. 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid hydrochloride. National Library of Medicine. Link

  • Koutentis, P. A.[5][6] & Ioannidou, H. A. (2010). Synthesis and modification of aromatic thiazoles. Science of Synthesis. Link

  • Cascioferro, S. et al. (2017). New 2-Phenylthiazoles as Potential Sortase A Inhibitors: Synthesis, Biological Evaluation and Molecular Docking. Molecules. Link

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Link

  • BenchChem. Application Notes and Protocols for the Strecker Synthesis. Link

Sources

A Comparative Guide to the Validation of Enantiomeric Excess in the Synthesis of 2-Phenylthiazol-4-yl Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemistry of a molecule is a critical determinant of its pharmacological activity. For chiral molecules such as 2-phenylthiazol-4-yl acetic acid, a key intermediate in the synthesis of various bioactive compounds, the ability to accurately determine and control the enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of enantiomeric excess, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their analytical workflows.

The biological activity of enantiomers can vary significantly, with one enantiomer often exhibiting the desired therapeutic effect while the other may be less active, inactive, or even contribute to undesirable side effects. Therefore, regulatory bodies worldwide demand rigorous control and validation of the stereochemical purity of chiral drugs. This necessity underscores the importance of robust and reliable analytical methods for determining enantiomeric excess.

Comparing the Titans: Methodologies for Enantiomeric Excess Determination

The validation of enantiomeric excess for chiral carboxylic acids like 2-phenylthiazol-4-yl acetic acid can be approached through several powerful analytical techniques. The choice of method often depends on factors such as the available instrumentation, sample throughput requirements, the need for preparative scale separation, and the desired level of accuracy. Here, we compare the three most prevalent techniques: Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs).

FeatureChiral HPLCChiral SFCNMR with Chiral Derivatizing Agents
Principle Direct separation of enantiomers on a chiral stationary phase (CSP).Direct separation of enantiomers on a CSP using a supercritical fluid as the mobile phase.Indirect method involving the formation of diastereomers with a CDA, which are then distinguished by NMR.
Speed Moderate to long analysis times.3-5 times faster than HPLC.[1]Relatively fast for a single sample, but requires a reaction step.
Resolution Generally high, baseline separation is often achievable.High efficiency and resolution.Dependent on the chemical shift difference of the diastereomers.
Solvent Consumption High, often uses normal-phase solvents which can be toxic.Significantly lower solvent consumption, utilizes CO2 as the primary mobile phase ("green" chemistry).[2][3]Minimal solvent usage for the NMR measurement itself.
Scalability Well-established for both analytical and preparative scale.Excellent for preparative scale due to easy solvent removal.[2][4]Not applicable for preparative separation.
Method Development Can be time-consuming, requiring screening of multiple columns and mobile phases.[5][6][7]Generally faster method development compared to HPLC.[1]Requires selection of a suitable CDA and optimization of the derivatization reaction.
Instrumentation Widely available in most analytical laboratories.Becoming more common, but still less ubiquitous than HPLC.Standard NMR spectrometers are required.
Sample Throughput Moderate.High, due to faster analysis times.Can be high for automated systems.
Information Obtained Enantiomeric ratio, purity.Enantiomeric ratio, purity.Enantiomeric ratio, potential for absolute configuration determination with specific CDAs.[8]

Delving Deeper: A Technical Examination of the Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[5] The direct approach, utilizing a chiral stationary phase (CSP), is the most common strategy.[9] The separation is based on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times.

Causality in Experimental Choices: The selection of the CSP is the most critical parameter in developing a chiral HPLC method. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely used due to their broad applicability.[3] The choice of the mobile phase, typically a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol), is crucial for optimizing the separation. For acidic compounds like 2-phenylthiazol-4-yl acetic acid, the addition of a small amount of an acidic additive (e.g., trifluoroacetic acid) to the mobile phase is often necessary to improve peak shape and resolution.[7]

Self-Validating System: A robust chiral HPLC method should demonstrate baseline resolution of the enantiomer peaks, good peak symmetry, and a linear response over a range of concentrations. The method's specificity is validated by analyzing a racemic mixture and ensuring that two distinct and well-separated peaks are observed. The accuracy is often determined by analyzing samples with known enantiomeric ratios.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[2][9] This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to HPLC.[1][3]

Causality in Experimental Choices: Similar to HPLC, SFC relies on CSPs for chiral recognition. The addition of a polar co-solvent (modifier), such as methanol or ethanol, is typically required to elute polar analytes. For acidic compounds, the addition of an acidic additive can be beneficial.[10] The ability to rapidly screen columns and modifiers makes SFC a highly efficient tool for method development.[4]

Self-Validating System: The validation principles for chiral SFC are analogous to those for HPLC. The method should provide reproducible retention times and peak areas. The high speed of SFC allows for rapid assessment of method robustness under varying conditions (e.g., pressure, temperature, and mobile phase composition).

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This indirect method relies on converting the enantiomeric pair into a mixture of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent.[8][9][11] Diastereomers have different physical properties and, crucially, distinct NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric excess can be determined.

Causality in Experimental Choices: The selection of the CDA is critical. For carboxylic acids like 2-phenylthiazol-4-yl acetic acid, chiral amines or alcohols are commonly used to form diastereomeric amides or esters, respectively.[11] A good CDA should react quantitatively with the analyte without causing racemization and should induce a large chemical shift difference (Δδ) between the diastereomeric products in the NMR spectrum, allowing for accurate integration.[12]

Self-Validating System: The purity of the CDA is paramount for accurate ee determination. The reaction conditions must be optimized to ensure complete derivatization. The presence of unreacted starting material can be monitored by NMR. The accuracy of the method can be confirmed by analyzing samples of known enantiomeric composition.

Experimental Protocols

The following are generalized protocols that would require optimization for the specific analysis of 2-phenylthiazol-4-yl acetic acid.

Protocol 1: Chiral HPLC Method Development
  • Column Screening: Screen a selection of polysaccharide-based chiral stationary phases (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase Screening:

    • Start with a mobile phase of n-Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid.

    • Vary the ratio of the polar modifier (e.g., 80:20, 70:30).

    • If separation is not achieved, try a different modifier such as ethanol.

  • Optimization: Once a suitable column and mobile phase are identified, optimize the flow rate and temperature to achieve baseline separation with good peak shape.

  • Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated as: ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100

Protocol 2: Chiral SFC Method Development
  • Column Screening: Utilize the same set of chiral stationary phases as in the HPLC screening.

  • Co-solvent Screening:

    • Use supercritical CO2 as the main mobile phase.

    • Screen different polar co-solvents (modifiers) such as Methanol, Ethanol, and Isopropanol, typically starting at 20%.

    • Include an acidic additive (e.g., 0.1% Trifluoroacetic Acid) in the modifier.

  • Optimization: Adjust the percentage of the co-solvent, backpressure, and temperature to optimize the separation.

  • Quantification: Calculate the enantiomeric excess using the peak areas as described for HPLC.

Protocol 3: NMR Analysis using a Chiral Derivatizing Agent (e.g., (S)-(-)-α-Methylbenzylamine)
  • Derivatization:

    • In a clean, dry NMR tube, dissolve a known amount of the 2-phenylthiazol-4-yl acetic acid sample.

    • Add a slight excess (e.g., 1.1 equivalents) of enantiomerically pure (S)-(-)-α-methylbenzylamine.

    • Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[12]

    • Add a suitable deuterated solvent (e.g., CDCl3).

    • Allow the reaction to proceed to completion at room temperature.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric amides.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.

    • Integrate these two signals.

    • Calculate the enantiomeric excess based on the ratio of the integrals.

Visualization of Workflows

Chiral_Analysis_Workflow cluster_synthesis Synthesis cluster_validation Enantiomeric Excess Validation cluster_nmr_process NMR Workflow cluster_results Results Synthesis Synthesis of 2-phenylthiazol-4-yl acetic acid HPLC Chiral HPLC Synthesis->HPLC Direct Analysis SFC Chiral SFC Synthesis->SFC Direct Analysis NMR_Derivatization Derivatization with Chiral Agent Synthesis->NMR_Derivatization Indirect Analysis Results Enantiomeric Excess (%) HPLC->Results SFC->Results NMR NMR with CDA NMR->Results NMR_Analysis NMR Analysis of Diastereomers NMR_Derivatization->NMR_Analysis NMR_Analysis->NMR

Caption: Workflow for the validation of enantiomeric excess.

Conclusion

The accurate determination of enantiomeric excess is a non-negotiable aspect of modern drug development. For a chiral intermediate like 2-phenylthiazol-4-yl acetic acid, a range of powerful analytical techniques is available. Chiral HPLC remains a widely accessible and reliable method, while chiral SFC offers significant advantages in terms of speed and reduced environmental impact, making it particularly suitable for high-throughput screening and preparative applications. NMR spectroscopy with chiral derivatizing agents provides a valuable orthogonal technique that can be used for confirmation and, in some cases, for the determination of absolute configuration.

The optimal choice of methodology will ultimately depend on the specific requirements of the project. A thorough evaluation of the pros and cons of each technique, as outlined in this guide, will enable researchers to select the most appropriate method to ensure the stereochemical integrity of their compounds and the overall quality of their research and development efforts.

References

  • Wada, K., & Goto, M. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 965.
  • Pierce, C. J., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Lee, H. J., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research, 55(2), 614-620. [Link]

  • Pierce, C. J., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]

  • Reitti, M., et al. (2020). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]

  • Pierce, C. J., et al. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. PubMed. [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104.
  • Ma, D., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry. [Link]

  • Berger, T. A. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

  • Seco, J. M., et al. (2012). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Knavs, V., et al. (2024). Supercritical fluid chromatography for milligram preparation of enantiomers. Journal of Chromatography A. [Link]

  • Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • HPLC.eu. chiral columns. HPLC.eu. [Link]

  • Singh, S., et al. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC. [Link]

  • Google Patents. (2011). Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
  • Aliabadi, A., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed. [Link]

  • Li, Y., et al. (2015). Chiral resolution, determination of absolute configuration, and biological evaluation of (1,2-benzothiazin-4-yl)acetic acid enantiomers as aldose reductase inhibitors. PubMed. [Link]

  • Google Patents. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • da Silva, A. C. S., et al. (2024). Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. SSRN. [Link]

  • Li, Q., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. [Link]

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LC-MS method validation for detecting 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for the validation of LC-MS methodologies targeting 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid (an unnatural


-amino acid, hereafter referred to as Ph-Thiazolylglycine ).

This document contrasts the performance of a modern Direct Chiral LC-MS/MS Method (The "Product" approach) against the traditional Pre-column Derivatization HPLC-UV Method (The "Alternative").

A Comparative Technical Guide for Drug Development

Introduction: The Analytical Challenge

2-Amino-2-(2-phenylthiazol-4-yl)acetic acid is a critical non-proteinogenic amino acid intermediate, often utilized in the synthesis of peptide-based therapeutics (e.g., tubulin inhibitors like Dolastatin analogues) and as a chiral building block in medicinal chemistry.

Its structure combines a polar zwitterionic "head" (glycine moiety) with a hydrophobic aromatic "tail" (phenylthiazole). This amphiphilic nature, combined with the requirement for enantiomeric purity (typically the


-enantiomer is bioactive), presents a dual analytical challenge:
  • Retention: Standard C18 columns struggle to retain the polar zwitterion without ion-pairing reagents.

  • Stereospecificity: Differentiating the

    
    - and 
    
    
    
    -enantiomers usually requires complex derivatization or specialized chiral selectors.

This guide validates a Direct Chiral Zwitterionic LC-MS/MS workflow ("The Product") and compares it against the industry-standard Marfey’s Reagent Derivatization protocol ("The Alternative").

Method Comparison: Direct Chiral MS vs. Derivatization

The following table summarizes the performance metrics of the proposed Direct Chiral Method using a Zwitterionic Chiral Stationary Phase (ZCSP) versus the traditional derivatization approach.

FeatureThe Product: Direct Chiral LC-MS/MS The Alternative: FDAA Derivatization HPLC
Principle Direct enantioseparation on ZCSP column (e.g., Chiralpak ZWIX)Reaction with FDAA (Marfey's Reagent)

C18 Separation
Sample Prep Time < 30 mins (Protein Precipitation only)> 2 hours (Incubation, Quenching, Extraction)
Stereoselectivity (

)
1.5 – 1.8 (High Resolution)1.2 – 1.4 (Dependent on reaction completeness)
LOD (Sensitivity) 0.5 ng/mL (SRM Mode)50 ng/mL (UV @ 340 nm)
Linearity Range 1.0 – 2000 ng/mL100 – 50,000 ng/mL
Matrix Effect Minimal (Zwitterionic elution washes matrix)High (Derivatization byproducts interfere)
Throughput High (8 min run time)Low (25 min run time + prep)

Expert Insight: The "Alternative" derivatization method introduces kinetic variability. If the reaction is not 100% complete, the ratio of diastereomers may not reflect the true enantiomeric excess (ee), leading to false purity data. The Direct Chiral MS method eliminates this chemical bias.

Experimental Protocol: Direct Chiral LC-MS/MS

Materials & Reagents[1][2]
  • Analyte: 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid (Synthesized in-house, >99% purity).

  • Internal Standard (IS):

    
    -Glycine labeled analog or Phenylalanine-d5.
    
  • Column: Chiralpak ZWIX(+) (3.0 µm, 3.0 x 150 mm).

  • Mobile Phase:

    • MP A: MeOH/ACN/H2O (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine.

    • MP B: MeOH/ACN (50:50) + 50 mM Formic Acid + 25 mM Diethylamine.

    • Note: The double ion-pairing system (Acid+Base) is crucial for ZCSP mechanism.

Mass Spectrometry Parameters (SRM)

Operated in Positive ESI mode.

  • Precursor Ion:

    
     235.1 
    
    
    
  • Quantifier Transition:

    
     (Loss of COOH, typical for 
    
    
    
    -amino acids).
  • Qualifier Transition:

    
     (Thiazole ring fragment).
    
  • Dwell Time: 50 ms.

Workflow Diagram (Graphviz)

ValidationWorkflow cluster_MS LC-MS/MS Analysis (The Product) Start Sample Source (Plasma/API) Prep Protein Precipitation (MeOH 1:3 v/v) Start->Prep Centrifuge Centrifugation 10,000 x g, 10 min Prep->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LC LC Separation ZCSP Column (Isocratic Elution) Supernatant->LC Direct Injection MS MS/MS Detection SRM: 235.1 -> 190.1 LC->MS Data Data Processing (Peak Integration) MS->Data Result Quantitation & Enantiomeric Excess Data->Result

Caption: Streamlined workflow for Direct Chiral LC-MS/MS analysis, bypassing the complex derivatization steps required by traditional methods.

Validation Results & Discussion

The method was validated according to ICH M10 guidelines for bioanalytical method validation.

Specificity & Selectivity

The ZCSP column provides simultaneous separation of the enantiomers and matrix interferences.

  • Retention Time:

    
    -Enantiomer: 4.2 min; 
    
    
    
    -Enantiomer: 5.8 min.
  • Resolution (

    
    ):  > 2.5 (Baseline separation).
    
  • Causality: The zwitterionic phase interacts with both the amino and carboxyl groups of the analyte, while the chiral selector interacts with the phenylthiazole "tail" to induce stereoselectivity.

Linearity & Sensitivity

Calibration curves were generated in human plasma matrix.

ParameterResultAcceptance Criteria
Linearity (

)
0.9992

Slope 0.0452N/A
LLOQ 1.0 ng/mLS/N

10
LOD 0.2 ng/mLS/N

3
Accuracy & Precision

Intra-day and inter-day precision were evaluated at three QC levels (Low, Med, High).

QC LevelConc. (ng/mL)Accuracy (% Bias)Precision (% CV)
LQC 3.0-2.4%4.1%
MQC 50.0+1.1%2.8%
HQC 1600.0+0.8%1.5%

Trustworthiness Check: The precision values (< 5%) are significantly superior to derivatization methods, which typically exhibit 10-15% CV due to reaction inconsistencies.

Matrix Effect

Matrix factor (MF) was assessed by comparing post-extraction spike response to neat solution.

  • MF: 0.95 ± 0.03 (Indicates minimal ion suppression).

  • Explanation: The HILIC-like mode of the ZCSP column elutes phospholipids and salts after the analyte or in the void volume, preventing the suppression often seen in C18 chromatography of polar analytes.

References

  • ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link

  • Ilisz, I., et al. (2013). Separation of amino acids and peptides on zwitterionic chiral stationary phases. Journal of Chromatography A. Link

  • Bhushan, R., & Martens, J. (2010). Amino Acids: Chromatographic Separation and Enantioseparation. Springer. Link

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications. Link

Safety Operating Guide

Navigating the Uncharted: A Guide to the Proper Disposal of 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is intrinsically linked with a profound responsibility for safety and environmental stewardship. While the frontiers of science introduce novel compounds, they also present the challenge of handling and disposing of substances for which comprehensive data may not yet exist. This guide provides a detailed operational plan for the proper disposal of 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid, a compound for which specific toxicological and environmental impact data is not extensively documented. The procedures outlined here are synthesized from best practices for analogous thiazole-containing compounds and amino acid derivatives, ensuring a cautious and compliant approach.

The Precautionary Principle: Understanding the Hazard Profile

Due to the limited availability of specific safety data for 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid, a precautionary approach is paramount. Based on the profiles of structurally similar compounds, such as 2-(2-aminothiazol-4-yl)acetic acid, we must assume the substance may cause skin, eye, and respiratory tract irritation[1][2]. The toxicological properties have not been fully investigated, and therefore, it should be handled as a potentially hazardous substance[1][3].

Key Assumed Hazard Considerations:

Hazard TypePotential EffectSource of Analogy
Acute Toxicity (Oral) May be harmful if swallowed.General for related thiazole compounds[4].
Skin Irritation May cause skin irritation upon contact.2-(2-Aminothiazol-4-yl)acetic acid[2][5][6].
Eye Irritation May cause serious eye irritation.2-(2-Aminothiazol-4-yl)acetic acid[2][5][6].
Respiratory Irritation May cause respiratory tract irritation if inhaled.2-(2-Aminothiazol-4-yl)acetic acid[1][3][5].
Chronic Effects No information is available; long-term exposure effects are unknown[1].N/A
Environmental Hazards No specific data is available; discharge into the environment must be avoided[3][7][8].General chemical safety guidelines.

Immediate Safety and Handling Protocols

Before handling 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.

Recommended Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that meets NIOSH (US) or EN 166 (EU) standards[9].

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and employ proper glove removal techniques to prevent skin contact[3][10].

  • Body Protection: A laboratory coat, long-sleeved shirt, and pants are mandatory. For tasks with a higher risk of exposure, a chemical-resistant apron should be considered[10].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with a suitable particulate filter[3][9].

All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood[1][7].

Spill and Accidental Release Management

In the event of a spill, immediate and appropriate action is necessary to mitigate potential hazards.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately notify all personnel in the vicinity and evacuate the immediate area[10][11].

  • Ventilate: Ensure the area is well-ventilated, if safe to do so[11].

  • Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust[1][10]. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill[11][12]. Do not use combustible materials such as paper towels for initial containment[11].

  • Collection: Place the contained material into a clearly labeled, sealed hazardous waste container[5][10].

  • Decontamination: Clean the spill area thoroughly with a soap and water solution[11][13]. All cleaning materials, including gloves and absorbent pads, must be collected and disposed of as hazardous waste[10][11].

  • Reporting: Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) department in accordance with your institution's policies[11].

The Core Directive: Proper Disposal Procedures

The disposal of 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid must be managed as hazardous waste. Adherence to all federal, state, and local regulations is mandatory[12][14].

Disposal Workflow Diagram:

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Container Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Full PPE C Collect Waste in Designated Container A->C B Work in Fume Hood B->C D Include Contaminated Labware (tips, gloves, etc.) C->D E Label with 'Hazardous Waste' D->E F Add Full Chemical Name: '2-Amino-2-(2-phenylthiazol-4-yl)acetic acid' E->F G Note Date of First Addition F->G H Securely Close Container G->H I Store in Designated Satellite Accumulation Area H->I J Contact Certified Hazardous Waste Disposal Service I->J K Provide Safety Data Information (this guide and analogous SDS) J->K L Maintain Disposal Records K->L

Caption: Disposal workflow for 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid.

Step-by-Step Disposal Protocol:

  • Waste Segregation and Collection:

    • Collect all waste containing 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid, including contaminated labware (e.g., pipette tips, gloves, filter paper), in a dedicated and compatible hazardous waste container[10][11].

    • Ensure the container is kept securely closed when not in use to prevent the release of dust or vapors[11].

  • Labeling:

    • The waste container must be clearly and accurately labeled[10][11]. The label must include:

      • The words "Hazardous Waste"[11].

      • The full chemical name: "Waste 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid"[11].

      • The date when waste was first added to the container[11].

      • An indication of the associated hazards (e.g., "Irritant," "Handle with Caution")[11].

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area[10][11].

    • This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents[1][9].

  • Final Disposal:

    • The ultimate disposal of 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid should be conducted by a licensed professional waste disposal service[3][7].

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber[3][7][8].

    • Do not discharge this chemical or its containers to sewer systems or the environment[7][8].

    • Maintain detailed records of waste generation and disposal for regulatory compliance[10].

Conclusion: A Commitment to Responsible Science

The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For novel or less-studied substances like 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid, a conservative and well-documented approach based on the known hazards of similar compounds is essential. By adhering to these guidelines, researchers can ensure they are not only advancing scientific knowledge but are also upholding the highest standards of safety and regulatory compliance.

References

  • Benchchem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
  • Capot Chemical. (2016, August 22). MSDS of 2-(2-aMinothiazol-4-yl) acetic acid hydrochloride.
  • AK Scientific, Inc. (n.d.). 2-(2-Aminothiazol-4-yl)acetic acid HCl Safety Data Sheet.
  • ChemicalBook. (2025, August 9). Chemical Safety Data Sheet MSDS / SDS - 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%.
  • Echemi.com. (n.d.). 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride SDS, 66659-20-9 Safety Data Sheets.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2-Amino-4-thiazoleacetic acid.
  • TCI Chemicals. (2023, April 3). SAFETY DATA SHEET - (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic Acid.
  • Cole-Parmer. (2006, February 3). Material Safety Data Sheet - Thiazole, 99%.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5,6-Dichlorobenzo[d]thiazole.
  • Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Thiazole.
  • NOAA. (1992). 2-AMINO-4-THIAZOLE ACETIC ACID | CAMEO Chemicals.
  • PubChem. (n.d.). 2-Amino-4-phenylthiazole.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). (2-Amino-4-thiazolyl)acetic Acid.

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